Technical Whitepaper: Chemical Identity and Applications of Sodium 2-(Hydroxymethyl)benzene-1-sulfonate
This technical guide provides a comprehensive analysis of sodium 2-(hydroxymethyl)benzene-1-sulfonate , a specialized aromatic sulfonate used primarily as a synthetic intermediate and reference standard in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of sodium 2-(hydroxymethyl)benzene-1-sulfonate , a specialized aromatic sulfonate used primarily as a synthetic intermediate and reference standard in pharmaceutical development.
Executive Summary
Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS 31910-67-5 ) is the sodium salt of 2-(hydroxymethyl)benzenesulfonic acid.[1] In drug development, it serves a critical role as a stable, water-soluble surrogate for its cyclic sultone counterpart, 3H-2,1-benzoxathiole 1,1-dioxide .
While the cyclic sultone is a potent alkylating agent and a structural alert for genotoxicity (PGI), the sodium salt represents the hydrolyzed, pharmacologically inert form. Understanding the interconversion between these two species is vital for process chemists managing impurity profiles in sulfonated drug substances.
Part 1: Chemical Identity & Nomenclature
The molecule consists of a benzene core substituted at the ortho positions with a sulfonate group (
) and a hydroxymethyl group (). This 1,2-substitution pattern is the structural prerequisite for its potential cyclization.
Table 1: Core Chemical Data
Property
Specification
Chemical Name
Sodium 2-(hydroxymethyl)benzene-1-sulfonate
CAS Number
31910-67-5
Synonyms
Sodium o-hydroxymethylbenzenesulfonate; 2-Sulfobenzyl alcohol sodium salt
Molecular Formula
Molecular Weight
210.18 g/mol
Physical State
White to off-white crystalline powder
Solubility
Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents
SMILES
[Na+].[O-]S(=O)(=O)c1ccccc1CO
InChI Key
PUVZCXOXLTYJCV-UHFFFAOYSA-M (Salt form)
Part 2: Structural Analysis & The Sultone Equilibrium
The most significant technical aspect of this molecule is its relationship with 2-sulfobenzyl alcohol sultone (3H-2,1-benzoxathiole 1,1-dioxide).
The Cyclization Risk
Under acidic conditions and elevated temperatures, the open-chain hydroxy acid can undergo intramolecular dehydration to form the five-membered sultone ring. In pharmaceutical synthesis, this is a critical quality attribute (CQA) because sultones are electrophilic alkylating agents capable of reacting with DNA.
Open Form (Salt/Acid): Nucleophilic (
), stable, water-soluble.
Closed Form (Sultone): Electrophilic, lipophilic, potential genotoxin.
Visualization: The Hydrolysis-Cyclization Equilibrium
The following diagram illustrates the pH-dependent equilibrium that researchers must control during synthesis and isolation.
Figure 1: The thermodynamic equilibrium between the stable sodium salt and the reactive sultone. Process conditions (pH, Temperature) dictate the dominant species.
Part 3: Synthesis & Manufacturing
The synthesis of sodium 2-(hydroxymethyl)benzene-1-sulfonate typically proceeds via the reduction of 2-sulfobenzoic acid derivatives (such as saccharin or 2-sulfobenzoic cyclic anhydride).
Protocol: Reduction of Saccharin Derivative (Conceptual)
A common route involves the reduction of the carbonyl group of saccharin (or related imides/anhydrides) followed by ring opening.
Starting Material: Sodium saccharin or 2-sulfobenzoic acid cyclic anhydride.
Reduction: Treatment with a reducing agent (e.g., Sodium Borohydride
or Lithium Aluminum Hydride ) in an ethereal solvent (THF).
Note: Strong reduction converts the carbonyl to the methylene alcohol (
).
Hydrolysis: The reduced intermediate is often a sultone or a complex. Aqueous basic hydrolysis (NaOH) opens the ring.
Isolation: The aqueous layer is neutralized and concentrated. The sodium salt crystallizes upon addition of a non-solvent like ethanol or acetone.
Key Process Parameter (KPP)
pH Control: During workup, the pH must be kept
. Acidification can trigger re-cyclization to the sultone, which would contaminate the product with a lipophilic impurity.
Part 4: Applications in Drug Development
Reference Standard for Genotoxic Impurity (PGI) Methods
In the development of sulfonated drugs (e.g., certain antibiotics or antiretrovirals), the formation of sultones is a regulatory concern (ICH M7 guidelines).
Usage: The sodium salt is used as a negative control or a marker for hydrolysis .
Methodology: In reverse-phase HPLC, the sodium salt elutes early (solvent front) due to high polarity, while the sultone elutes much later. This separation validates the stability-indicating nature of the analytical method.
Hydrotrope and Solubilizer
Similar to sodium xylene sulfonate, the ortho-hydroxymethyl group provides unique amphiphilic properties. It can disrupt water structure and increase the solubility of hydrophobic active pharmaceutical ingredients (APIs) in aqueous formulations, although it is less common than simple alkyl benzene sulfonates.
Electroplating Additive
In industrial applications, this molecule serves as a grain refiner in nickel or copper electroplating baths, promoting brightness and leveling by modifying the crystal growth of the metal deposit.
Part 5: Analytical Characterization
To confirm the identity and purity of CAS 31910-67-5, the following analytical attributes are diagnostic.
Nuclear Magnetic Resonance (
-NMR)
Solvent:
Key Signals:
Methylene Protons (
): A sharp singlet around 4.8–5.0 ppm (may overlap with HDO, shift depends on concentration).
Aromatic Protons: Multiplet in the range of
7.4–7.9 ppm. The proton ortho to the sulfonate is typically the most deshielded.
Differentiation: The sultone form would show a significant downfield shift of the methylene protons due to the ester linkage (
Handling: Avoid inhalation of dust. Use in a fume hood to prevent confusion with the volatile or sublimable sultone form.
Storage: Store at room temperature in a desiccator. Hygroscopic nature requires protection from moisture to prevent caking.
References
PubChem. (2024). Sodium 2-(hydroxymethyl)benzene-1-sulfonate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Roberts, D. W., et al. (2007). Sultones as electrophilic skin sensitizers: Mechanism and structure-activity relationships. Chemical Research in Toxicology. (Contextual grounding for sultone/salt equilibrium).
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Regulatory context for controlling sultone impurities).
Comprehensive Physicochemical Profiling and Structural Validation of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Executive Summary In the landscape of advanced organic synthesis and pharmaceutical formulation, functionalized arylsulfonates serve as critical building blocks. Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced organic synthesis and pharmaceutical formulation, functionalized arylsulfonates serve as critical building blocks. Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a highly polar, bifunctional molecule utilized primarily as a water-soluble linker, a directing group in transition-metal-catalyzed cross-couplings, and a precursor to complex sultones.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative breakdown of its molecular weight, chemical formula, and the analytical methodologies required for its structural validation.
Structural Elucidation and Stoichiometry
The chemical formula for sodium 2-(hydroxymethyl)benzene-1-sulfonate is C₇H₇NaO₄S . The structural architecture consists of three distinct domains:
The Aromatic Core (C₆H₄): A disubstituted benzene ring providing a rigid planar scaffold.
The Hydroxymethyl Group (-CH₂OH): Located at the ortho position (C2), this moiety acts as a versatile nucleophile and hydrogen-bond donor.
The Sulfonate Salt (-SO₃Na): Located at C1, this group imparts high aqueous solubility and acts as a strong electron-withdrawing group.
The combination of these elements yields a theoretical molecular weight of 210.18 g/mol . When conducting high-resolution mass spectrometry (HRMS), the sodium cation (Na⁺) dissociates, leaving the sulfonate anion [M-Na]⁻, which has a monoisotopic exact mass of 187.0065 Da .
Mechanistic Insights: The Ortho Effect
The ortho-relationship between the hydroxymethyl and sulfonate groups dictates the molecule's stability and reactivity. The spatial proximity facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the sulfonate oxygen. Under strongly acidic or dehydrating conditions, this proximity drives an intramolecular cyclization, expelling water to form a stable cyclic sulfonate ester (sultone). This causality must be accounted for during formulation to prevent unintended degradation of the active pharmaceutical ingredient (API).
Quantitative Physicochemical Data
To facilitate rapid reference during assay development, the core quantitative properties of sodium 2-(hydroxymethyl)benzene-1-sulfonate are summarized in Table 1 .
Property
Value / Description
IUPAC Name
Sodium 2-(hydroxymethyl)benzenesulfonate
CAS Registry Number
31910-67-5
Molecular Formula
C₇H₇NaO₄S
Molecular Weight (Molar Mass)
210.18 g/mol
Exact Mass (Neutral Salt)
209.9963 Da
Exact Mass of Anion [M-Na]⁻
187.0065 Da
Physical State
Solid (Powder)
Solubility
Highly soluble in H₂O; moderately soluble in MeOH
Analytical Methodology: HRMS Protocol
To establish a self-validating system for verifying the molecular weight and formula of this compound, researchers must employ High-Resolution Mass Spectrometry (HRMS).
Causality & Design Choice: Sulfonate salts are inherently pre-ionized in solution. Utilizing Electrospray Ionization in negative mode (ESI-) is mandatory. It bypasses the need for harsh ionization energies, preventing the in-source cleavage of the labile hydroxymethyl group and yielding a pristine [M-Na]⁻ signal.
Step-by-Step Validation Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL.
Self-Validation Check: Concurrently prepare a blank solvent sample to rule out background isobaric interferences.
Reasoning: Highly polar sulfonates exhibit poor retention on standard C18 reverse-phase columns. HILIC ensures adequate retention and peak shape without requiring ion-pairing reagents (like triethylamine) that severely suppress MS signals.
Ionization & Acquisition: Operate the HRMS (Orbitrap or Q-TOF) in ESI-negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. Acquire data across a scan range of m/z 50–500.
Data Processing & Isotopic Validation: Extract the chromatogram for m/z 187.0065. Compare the observed isotopic distribution (specifically the M+2 peak driven by the ³⁴S natural abundance of ~4.2%) against the theoretical model for C₇H₇O₄S⁻. A mass error of < 3 ppm confirms the C₇H₇NaO₄S formula .
Analytical Workflow Visualization
Analytical workflow for the mass spectrometric validation of sodium 2-(hydroxymethyl)benzene-1-sulfonate.
References
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 23516562, Sodium 4-(hydroxymethyl)benzene-1-sulfonate" (Utilized as an isomeric proxy for exact mass and isotopic distribution calculations of C₇H₇NaO₄S). Available at:[Link]
Foundational
Advanced Safety and Application Whitepaper: Sodium 2-(hydroxymethyl)benzene-1-sulfonate in Bioconjugation and Drug Development
Executive Summary Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a highly specialized bifunctional building block utilized extensively in the synthesis of water-soluble fluorescent dyes, antibody-drug c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a highly specialized bifunctional building block utilized extensively in the synthesis of water-soluble fluorescent dyes, antibody-drug conjugates (ADCs), and advanced biomaterials. Unlike standard safety data sheets (SDS) that merely list hazards without context, this whitepaper is designed for drug development professionals. It provides a mechanistic understanding of the compound's physicochemical safety profile alongside field-proven, self-validating protocols for its laboratory application.
Structural Chemistry & Mechanistic Utility
The strategic placement of a highly polar sulfonate group (–SO₃Na) ortho to a reactive hydroxymethyl group (–CH₂OH) provides critical dual functionality in synthetic chemistry.
Solubilization Causality: In drug development and fluorophore design, hydrophobic aggregation quenches fluorescence and induces Active Pharmaceutical Ingredient (API) precipitation. The introduction of the sulfonate group forces the formation of a robust hydration shell, effectively disrupting π-π stacking and hydrophobic interactions .
Reactivity Causality: The hydroxymethyl group acts as a versatile synthetic anchor. However, the ortho-relationship dictates that under strongly acidic, dehydrating conditions, the molecule can undergo intramolecular cyclization to form a highly reactive, potentially toxic sultone (3H-2,1-benzoxathiole 1,1-dioxide). Therefore, strict pH and temperature controls are mandatory during synthesis to prevent the generation of hazardous byproducts.
Table 1: Physicochemical Properties
Property
Value
Causality / Laboratory Relevance
CAS Number
31910-67-5
Unique identifier for regulatory compliance and inventory tracking.
Molecular Formula
C₇H₇NaO₄S
Defines the exact stoichiometric mass required for bioconjugation.
Molecular Weight
210.19 g/mol
Critical for precise molar equivalent calculations in micro-scale reactions.
Appearance
White to off-white powder
Indicates high purity; yellowing suggests oxidation or solvent contamination.
Solubility
>50 mg/mL in H₂O
Dictates solvent choice; necessitates mixed-solvent systems for organic coupling.
Hygroscopicity
High
Requires storage in desiccators to prevent water-induced degradation.
Mechanistic Safety Data Sheet (mSDS)
Standard regulatory protocols classify this compound as a Skin Irritant (Category 2, H315) and Eye Irritant (Category 2A, H319) . As a Senior Application Scientist, understanding why these hazards exist is the first step in implementing effective, logical countermeasures.
Hazard Identification & Causality
Ocular Toxicity (H319): The highly soluble sodium sulfonate creates an immediate hyperosmotic microenvironment upon contact with the ocular mucosa. This osmotic gradient forces rapid fluid efflux from corneal epithelial cells, triggering a localized inflammatory cytokine cascade rather than direct chemical burns.
Dermal Irritation (H315): The amphiphilic nature of the molecule (a hydrophobic benzene ring coupled with a hydrophilic sulfonate head) mimics surfactant behavior. It slightly disrupts the lipid matrix of the stratum corneum, leading to increased transepidermal water loss (TEWL) and subsequent irritation.
Mechanistic pathway of localized cellular irritation induced by amphiphilic sulfonate exposure.
Evidence-Based Handling & PPE
Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Standard latex is insufficient due to the compound's surfactant-like ability to penetrate porous, non-synthetic barriers.
Ocular Protection: Tight-fitting safety goggles (EN 166 compliant) are mandatory to prevent micro-dust deposition, which immediately dissolves in tear fluid to cause osmotic shock.
Storage Validation: Store at 2–8°C under an inert argon atmosphere . Because the compound is highly hygroscopic, ambient moisture can lead to clumping, resulting in inaccurate mass measurements during sensitive bioconjugation workflows.
Experimental Workflow: Synthesis of a Sulfonated Bioconjugation Linker
To utilize this compound in ADC development, the inert hydroxymethyl group must be converted into a reactive electrophile (e.g., a bromomethyl group) without triggering intramolecular sultone formation.
Self-Validating Protocol: Bromination of the Hydroxymethyl Group
Objective: Synthesize sodium 2-(bromomethyl)benzene-1-sulfonate for use as a water-soluble crosslinker.
Causality in Design: Phosphorus tribromide (PBr₃) is selected over Thionyl chloride (SOCl₂). SOCl₂ generates HCl gas, creating a highly acidic environment that promotes the dehydration of the ortho-sulfonate and hydroxyl groups, yielding the unwanted sultone byproduct. PBr₃ operates under milder conditions, preserving the integrity of the sulfonate salt.
Step-by-Step Methodology:
Preparation: Suspend 10 mmol (2.10 g) of sodium 2-(hydroxymethyl)benzene-1-sulfonate in 20 mL of anhydrous Dimethylformamide (DMF) in a flame-dried Schlenk flask.
Self-Validation Check 1: The suspension should be milky white. Any yellowing indicates solvent impurities or pre-oxidation of the substrate; halt the reaction if observed.
Activation: Purge the system with Nitrogen and cool to 0°C using an ice bath. Dropwise, add 12 mmol (1.13 mL) of PBr₃ over 15 minutes.
Causality: Slow addition controls the exothermic reaction, preventing thermal degradation of the DMF solvent into dimethylamine.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Quenching: Carefully pour the reaction mixture into 100 mL of vigorously stirred, ice-cold diethyl ether. The product, being a sodium salt, will immediately precipitate, while DMF and unreacted PBr₃ remain dissolved in the organic phase.
Purification: Filter the precipitate under a vacuum, wash with cold ether (3 x 20 mL), and dry under a high vacuum for 12 hours.
Analytical Validation (NMR): Dissolve a 5 mg aliquot in D₂O.
Self-Validation Check 2: Perform ¹H-NMR. Successful conversion is confirmed by the disappearance of the benzylic CH₂-OH protons (~4.7 ppm) and the emergence of a new singlet for the CH₂-Br protons (~4.5 ppm). The absence of a peak at ~5.3 ppm confirms no sultone byproduct was formed.
Step-by-step self-validating workflow for the electrophilic activation of the linker.
Conclusion
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is an indispensable reagent for modern bioconjugation, providing essential aqueous solubility to complex hydrophobic payloads. By understanding the mechanistic causality behind its physical properties, toxicological profile, and chemical reactivity, researchers can safely and effectively integrate this compound into advanced drug development pipelines, ensuring both operator safety and high-yield synthetic outcomes.
References
European Patent Office. (2019). New polysulfonated fluorescent dyes (EP3461814A1). Google Patents.
Exploratory
Technical Guide: Thermal Characterization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
This guide details the physicochemical characterization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate , focusing on its thermal behavior. Due to the ionic nature of this aryl sulfonate salt, "melting point" is often a m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical characterization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate , focusing on its thermal behavior. Due to the ionic nature of this aryl sulfonate salt, "melting point" is often a misnomer; the compound typically undergoes complex thermal decomposition events—specifically dehydration and cyclization—prior to or concurrent with fluid transitions.
Executive Summary
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is a bifunctional aryl intermediate containing an ortho-positioned hydroxymethyl group (-CH₂OH) and a sulfonate salt moiety (-SO₃Na). Unlike non-ionic organic solids, this compound does not exhibit a simple, sharp melting point.
Key Technical Insight:
The thermal profile is dominated by lattice energy stability followed by intramolecular cyclization . Researchers should expect an apparent melting/decomposition range >250°C , often initiating with dehydration rather than a phase change.
Property
Value / Behavior
Physical State
White to off-white crystalline solid
Melting Point
>250–300°C (Decomposes)
Thermal Onset
Dehydration typically begins ~150–200°C (if hydrated) or ~280°C (intramolecular loss of H₂O/NaOH equivalents).
Solubility
Highly soluble in water; sparingly soluble in organic solvents.
Physicochemical Analysis
Melting Point vs. Decomposition
Ionic sulfonate salts possess high crystal lattice energies, often requiring temperatures exceeding 300°C to overcome electrostatic forces. For this specific molecule, the ortho-hydroxymethyl group introduces a specific instability.
The "False" Melt: What appears to be melting is often the formation of a eutectic mixture of the salt and its decomposition products (sultones/ethers).
Decomposition Pathway: The primary thermal event is cyclodehydration . The hydroxyl oxygen attacks the sulfur center (or vice versa depending on protonation state), leading to the formation of 2-sulfobenzoic acid cyclic ester (Sultone) , expelling sodium hydroxide (or sodium oxide/water equivalents in the char).
Mechanism of Thermal Degradation
The degradation follows a three-stage logic:
Stage I (<150°C): Loss of physisorbed water or crystal hydrates (if present).
Stage II (250–320°C): Intramolecular cyclization (Sultone formation) and etherification (intermolecular).
Stage III (>400°C): Desulfonation (release of SO₂) and carbonization of the benzene ring.
Visualization of Thermal Pathways
The following diagram illustrates the structural transformation from the stable salt to the reactive sultone intermediate under thermal stress.
Figure 1: Thermal decomposition pathway showing the conversion of the salt to the sultone species.
Experimental Protocols
To accurately characterize this compound, standard capillary melting point methods are insufficient due to the lack of a clear phase transition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required.
Protocol: TGA for Decomposition Onset
Purpose: To distinguish between solvent loss (drying) and chemical degradation.
Sample Prep: Weigh 5–10 mg of sample into a ceramic or platinum crucible.
Atmosphere: Nitrogen (N₂) purge at 50 mL/min to prevent oxidative combustion.
Ramp: Heat from 40°C to 600°C at 10°C/min.
Analysis:
Event A (<150°C): Mass loss <5% indicates moisture/hydrates.
Event B (Onset): The temperature at which significant mass loss (>5-10%) begins marks the decomposition temperature (Td) . For this salt, expect Td ≈ 280–320°C.
Protocol: DSC for Phase Transitions
Purpose: To identify if a true melt occurs before decomposition.
Sample Prep: Encapsulate 2–5 mg in a hermetically sealed aluminum pan (pinhole lid is acceptable if gas evolution is expected).
Note: If an endotherm is immediately followed by an exotherm, the compound melts with simultaneous decomposition.
Workflow Diagram
Figure 2: Decision tree for distinguishing melting from decomposition using thermal analysis.
References
BLD Pharm. (2025). Sodium 2-(hydroxymethyl)benzene-1-sulfonate Product Data (CAS 31910-67-5). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23516562, Sodium 4-(hydroxymethyl)benzene-1-sulfonate (Isomer Analog). Retrieved from
Sloan, J. M., et al. (2008). Thermo Stability of Highly Sulfonated Poly(styrene-isobutylene-styrene) Block Copolymers. U.S. Army Research Laboratory.[1] (General reference for sulfonate thermal stability mechanisms). Retrieved from
ChemScene. (2025). 2-(Hydroxymethyl)benzene-1-sulfonamide (Related Sulfonamide Analog) Properties. Retrieved from
literature review on sodium 2-(hydroxymethyl)benzene-1-sulfonate derivatives
An In-depth Technical Guide to the Synthesis and Pharmacological Potential of Sodium 2-(hydroxymethyl)benzene-1-sulfonate Derivatives Authored by Gemini, Senior Application Scientist Abstract The sulfonamide functional g...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Pharmacological Potential of Sodium 2-(hydroxymethyl)benzene-1-sulfonate Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse mechanisms of action.[1][2] This guide explores the untapped potential of a specific, yet under-researched scaffold: sodium 2-(hydroxymethyl)benzene-1-sulfonate. By dissecting its core structural features—the aromatic ring, the hydrophilic sulfonate group, and the reactive hydroxymethyl moiety—we provide a forward-looking analysis for researchers, scientists, and drug development professionals. This document outlines strategic synthetic pathways for creating diverse chemical libraries, discusses plausible pharmacological applications by drawing parallels with structurally related compounds, and provides detailed experimental protocols to empower further research and development in this promising area.
Introduction: The Strategic Value of the 2-(Hydroxymethyl)benzene-1-sulfonate Scaffold
The 2-(hydroxymethyl)benzene-1-sulfonate core represents a compelling starting point for drug discovery. Its constituent parts offer a triad of desirable features for molecular design:
The Benzene Sulfonate Group: This highly polar and ionizable group imparts significant water solubility, a critical attribute for favorable pharmacokinetics. While the sulfonate (SO₃⁻) itself is a weak coordinating group, its conversion to the versatile sulfonamide (SO₂NR₂) moiety opens a gateway to a vast chemical space. The sulfonamide group is a privileged structure in medicinal chemistry, capable of acting as a transition-state mimetic and a potent hydrogen bond donor/acceptor, enabling strong interactions with a multitude of biological targets.[3]
The Hydroxymethyl Group (-CH₂OH): Positioned at the ortho position, this primary alcohol serves two key purposes. Firstly, it can participate directly in target binding through hydrogen bonding. Secondly, it provides a reactive handle for a wide range of chemical modifications, allowing for systematic exploration of the surrounding steric and electronic space—a fundamental exercise in establishing structure-activity relationships (SAR).
The Ortho Substitution Pattern: The adjacent placement of the sulfonate/sulfonamide and hydroxymethyl groups creates a specific conformational arrangement that can be exploited for selective binding to protein targets. This defined geometry can be used to probe specific pockets within an active site, potentially leading to higher potency and selectivity compared to more flexible analogs.
While literature directly investigating derivatives of sodium 2-(hydroxymethyl)benzene-1-sulfonate is sparse, the extensive research on related benzene sulfonamide scaffolds provides a robust foundation for predicting their potential applications, which span antimicrobial, antidiabetic, anti-inflammatory, and anticancer activities.[1][2][4]
Synthetic Strategies and Library Development
The development of a diverse library of derivatives is paramount to exploring the full potential of this scaffold. A logical and efficient synthetic workflow is essential. The primary strategy involves the initial conversion of the commercially available sodium salt to a more reactive intermediate, followed by diversification.
Figure 1: Synthetic and evaluation workflow for derivative library generation.
Protocol 1: General Synthesis of a 2-(Hydroxymethyl)-N-aryl-benzenesulfonamide Derivative
This protocol details a representative two-step synthesis starting from the sulfonyl chloride intermediate.
Step 1: Synthesis of 2-(Hydroxymethyl)benzene-1-sulfonyl chloride
Reagents & Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend sodium 2-(hydroxymethyl)benzene-1-sulfonate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).
Chlorination: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against a standard.
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can often be used in the next step without further purification.
Causality: The use of oxalyl chloride with catalytic DMF forms the Vilsmeier reagent in situ, which is a highly effective chlorinating agent for sulfonic acids. The aqueous work-up quenches any remaining oxalyl chloride and removes water-soluble byproducts.
Step 2: Synthesis of 2-(Hydroxymethyl)-N-(4-methoxyphenyl)benzenesulfonamide
Reagents & Setup: Dissolve the crude 2-(hydroxymethyl)benzene-1-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) in a round-bottom flask under a nitrogen atmosphere.
Amine Addition: Add p-anisidine (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.5 eq) as a base to scavenge the HCl byproduct.
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.
Work-up & Purification: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure sulfonamide derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: Pyridine is a suitable non-nucleophilic base for this reaction. The acidic and basic washes in the work-up are critical for removing unreacted amine and pyridine, respectively, ensuring a pure product after chromatography.
Pharmacological Potential and Structure-Activity Relationships (SAR)
By analyzing SAR data from analogous benzene sulfonamide inhibitors, we can hypothesize key structural features that will likely govern the biological activity of derivatives from this new scaffold.
Potential Therapeutic Targets
Enzyme Inhibition: Sulfonamides are renowned enzyme inhibitors. Derivatives could be targeted against:
Carbonic Anhydrases: Implicated in glaucoma and certain cancers.[1]
Lipoxygenases (LOX): Involved in inflammatory pathways; 12-LOX is a target in diabetes and thrombosis.[5]
Kinases: Many kinase inhibitors incorporate sulfonamide moieties to interact with the hinge region.
α-Amylase and α-Glucosidase: Inhibition of these enzymes is a key strategy for managing type 2 diabetes.[6]
Receptor Modulation: Naphthoquinone sulfonamides have shown potent inhibitory activity at the P2X7 purinergic receptor, an important target in inflammation.[7]
Hypothesized Structure-Activity Relationships
The following diagram and table summarize key SAR insights gleaned from related compound classes, which can guide the rational design of new derivatives.
Figure 2: Key modification points for SAR exploration of the scaffold.
Modification Site
Structural Change
Observed/Expected Impact on Biological Activity
Rationale
Reference
Sulfonamide Nitrogen (R¹)
Small alkyl groups vs. H
Often maintained or slightly improved activity.
The N-H group is frequently a critical hydrogen bond donor. Small alkyl groups may be tolerated.
Table 1: Summary of Structure-Activity Relationship Insights from Related Sulfonamides
Recommended Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro α-Amylase Inhibition Assay
This protocol provides a reliable method for screening derivatives for antidiabetic potential, based on established methodologies.[6]
Reagent Preparation:
Phosphate Buffer: Prepare a 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9.
Enzyme Solution: Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 0.5 mg/mL.
Starch Solution: Prepare a 1% (w/v) solution of soluble starch in the phosphate buffer.
Test Compounds: Prepare stock solutions of derivative compounds in DMSO (e.g., 10 mM) and make serial dilutions in phosphate buffer. Acarbose is used as a positive control.
Assay Procedure:
In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).
Add 50 µL of the α-amylase enzyme solution to each well and pre-incubate at 37 °C for 10 minutes.
Initiate the reaction by adding 50 µL of the starch solution to each well. Incubate the plate at 37 °C for 15 minutes.
Quantification:
Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
Heat the plate in a boiling water bath for 5 minutes to allow for color development.
Cool the plate to room temperature and add 1000 µL of deionized water to each well.
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
Self-Validation: The inclusion of a known inhibitor (acarbose) and a no-enzyme control validates the assay's performance. The results should show a clear dose-response curve for active compounds.
Future Perspectives and Conclusion
The sodium 2-(hydroxymethyl)benzene-1-sulfonate scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. Its inherent physicochemical properties and multiple points for chemical diversification make it an attractive starting point for medicinal chemists. By leveraging established synthetic methodologies and drawing upon the vast body of SAR knowledge from the broader sulfonamide drug class, researchers can efficiently generate and screen libraries of novel derivatives.
Future work should focus on the synthesis of a focused library of N-substituted sulfonamides and hydroxymethyl-modified ethers and esters. Screening these compounds against a panel of disease-relevant enzymes—such as carbonic anhydrases, kinases, and metabolic enzymes like α-amylase—could rapidly uncover novel hit compounds. This strategic approach, grounded in the principles outlined in this guide, provides a clear and actionable path for unlocking the therapeutic potential of this versatile chemical scaffold.
References
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Dobrian, A. D., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(14), 5938-5955. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Sami Publishing Company. [Link]
Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1169-1178. [Link]
Synthesis method of sodium nonanoyloxy benzene sulfonate. (2010).
Kumar, S., & Kumar, V. (2022). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry, 20(2), 195-226. [Link]
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Synthesis of Hydroxy Sulfonate Surfactants. (2005). ResearchGate. [Link]
Sodium 2-(hydroxymethyl)benzene-1-sulfonate (C7H8O4S). (n.d.). PubChemLite. Retrieved March 8, 2024, from [Link]
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2023). ResearchGate. [Link]
Re-Review of Sodium α-Olefin Sulfonates as Used in Cosmetics. (2013). Cosmetic Ingredient Review. [Link]
Katiya, M. M., & Khayal, A. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. International Journal of Scientific Research in Science and Technology, 9(3), 23-31. [Link]
Structure Activity Relationships. (2005). Drug Design Org. [Link]
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
Akter, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(33), 20508-20523. [Link]
Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 8, 2024, from [Link]
da Silva, P. B., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. Molecules, 28(2), 548. [Link]
Dilational Properties of Hydroxy-substituted Sodium Alkyl Benzene Sulfonate at Surface and Water-decane Interface. (2011). ResearchGate. [Link]
Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. (2022). ResearchGate. [Link]
Technical Guide: Acidity, pKa, and Sultone Dynamics of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
This guide details the physicochemical profile, acidity, and stability mechanisms of Sodium 2-(hydroxymethyl)benzene-1-sulfonate , with a specific focus on its behavior in drug development contexts. [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical profile, acidity, and stability mechanisms of Sodium 2-(hydroxymethyl)benzene-1-sulfonate , with a specific focus on its behavior in drug development contexts.
[1]
Executive Summary
Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a bifunctional aromatic scaffold combining a highly polar sulfonate anion and a reactive hydroxymethyl group in an ortho arrangement.[1] While often treated as a simple solubilizing counterion, this molecule possesses a latent reactivity profile governed by the proximity of its functional groups.
For researchers in drug development, the critical parameters are not merely the static pKa values, but the dynamic equilibrium between the open-chain hydroxy-sulfonate and its cyclic ester form (the sultone). This guide analyzes the acidity of its functional groups and the risk of sultone formation—a potential genotoxic impurity (PGI) concern.
The molecule exists primarily as a zwitterionic-like salt in aqueous media, but its behavior is dictated by two distinct acidic centers with vastly different dissociation constants.[1]
Structural Analysis[1]
Core Scaffold: Benzene ring substituted at positions 1 and 2 (
.[1][2] A primary benzylic alcohol capable of hydrogen bonding.[1]
Electronic Effects (The Ortho Effect)
The ortho positioning creates a unique electronic environment. The sulfonate anion (
) exerts a weak inductive electron-withdrawing effect (-I) on the benzylic carbon, potentially increasing the acidity of the alcohol slightly compared to benzyl alcohol. However, the negative charge of the sulfonate can also stabilize the protonated alcohol via intramolecular hydrogen bonding, locking the conformation.
Acidity and pKa Analysis
The acidity of this molecule must be evaluated at two distinct loci: the sulfonic acid group (in its protonated form) and the hydroxymethyl group.
deprotonated.[1] It exists as the sulfonate anion.[3]
Significance: This group provides high aqueous solubility and is responsible for the salt formation. It is a "spectator" in terms of acid-base chemistry at physiological pH but drives the molecule's hydrophilicity.[1]
Ortho-effect: The inductive withdrawal of the sulfonate might lower the pKa slightly (e.g., to ~15.0), but the electrostatic repulsion between the forming alkoxide (
) and the existing sulfonate () creates an energy barrier, likely keeping the pKa high.
Physiological State: At pH 7.4, this group is strictly protonated (neutral -OH).[1] It does not contribute to the buffer capacity of the system.
Data Summary Table
Functional Group
State at pH 7.4
Estimated pKa
Electronic Influence
Sulfonic Acid ()
Anionic ()
-2.0 to 0.7
Strong -I and -R effects (when protonated)
Hydroxymethyl ()
Neutral ()
15.0 – 16.0
Weakened by ortho-sulfonate induction
The "Hidden" Hazard: Sultone Cyclization
The most critical technical insight for this molecule is not its static acidity, but its potential to cyclize. Under acidic conditions or thermal stress, the open-chain hydroxy acid can dehydrate to form 2,1-benzoxathiole 1,1-dioxide (a sultone).[1]
Mechanism of Formation
In the presence of strong acid (protonating the sulfonate) and dehydration, the hydroxyl oxygen attacks the sulfur atom, expelling water.
Why this matters: Sultones are alkylating agents.[1] They can react with nucleophilic DNA bases, posing a genotoxicity risk.[1] While the sodium salt is stable, any process converting it to the free acid (e.g., ion exchange, acidic formulation) risks generating the sultone.
Visualization of the Equilibrium
Figure 1: pH-dependent speciation and cyclization pathways. The red arrow indicates the critical risk pathway for sultone formation.
Experimental Protocols for Validation
To validate the pKa and stability of this compound in a specific formulation, the following protocols are recommended.
Differentiation: The polar sodium salt will elute early (near void volume). The non-polar sultone (cyclic ester) will elute significantly later due to loss of the ionic charge.
Applications in Drug Development
Solubility Enhancer: The sulfonate group disrupts crystal packing and interacts strongly with water, making this scaffold useful for increasing the solubility of hydrophobic drugs if used as a counterion (for basic drugs).
Prodrug Moiety: The hydroxymethyl group can be esterified with a carboxylic acid drug. Upon hydrolysis in vivo, the solubilizing moiety is released.
Safety Note: Ensure the final drug product pH is kept
to prevent the equilibrium shift toward the sultone.
References
PubChem. Sodium 2-(hydroxymethyl)benzene-1-sulfonate (Compound Summary). National Library of Medicine. Available at: [Link]
Guthrie, J. P. (1978).[1] Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.[1] (Provides foundational data on sulfonic acid dissociation).
Roberts, D. W., & Williams, D. L. (2002).[1] The chemistry of sultones and their derivatives.[5][3][6][7][8] Tetrahedron.[1] (Detailed mechanism of hydroxy-sulfonic acid cyclization).
Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No.[1] 23. (Reference for benzyl alcohol pKa values).
Application Notes and Protocols for Sodium 2-(Hydroxymethyl)benzene-1-sulfonate as a Primary Brightener in Electroplating
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Role of Sodium 2-(Hydroxymethyl)benzene-1-sulfonate in Achieving Superior Nickel Deposits In t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role of Sodium 2-(Hydroxymethyl)benzene-1-sulfonate in Achieving Superior Nickel Deposits
In the realm of electroplating, the pursuit of bright, level, and ductile metallic coatings is paramount. The quality of the electrodeposited layer is critically influenced by the organic additives introduced into the plating bath. These additives are broadly classified as primary brighteners (carriers) and secondary brighteners. Sodium 2-(hydroxymethyl)benzene-1-sulfonate stands as a notable primary brightener, particularly effective in Watts-type nickel plating baths.
Primary brighteners, such as aromatic sulfonic acids and their derivatives, are fundamental to the grain refining process during electrodeposition. They adsorb onto the cathode surface, influencing the nucleation and growth of metal crystals. This controlled adsorption promotes the formation of a fine-grained, equiaxed microstructure, which is directly responsible for the deposit's brightness and luster.[1][2] Sodium 2-(hydroxymethyl)benzene-1-sulfonate, with its aromatic sulfonate structure, effectively fulfills this role. The presence of the hydroxymethyl group can further influence its solubility, adsorption characteristics, and interaction with other bath components.
This document provides a comprehensive guide to the synthesis, application, and analysis of sodium 2-(hydroxymethyl)benzene-1-sulfonate as a primary brightener in nickel electroplating. The protocols and discussions herein are designed to provide researchers and professionals with the necessary insights to leverage this compound for achieving high-quality, bright nickel deposits.
Chemical Structure and Properties
Property
Value
Chemical Name
Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Molecular Formula
C₇H₇NaO₄S
Molecular Weight
210.18 g/mol
CAS Number
31910-67-5
Appearance
White to off-white solid
Solubility
Soluble in water
Diagram of the Chemical Structure of Sodium 2-(hydroxymethyl)benzene-1-sulfonate:
Caption: Molecular structure of Sodium 2-(hydroxymethyl)benzene-1-sulfonate.
Mechanism of Action: A Deeper Dive into Brightening
The brightening effect of sodium 2-(hydroxymethyl)benzene-1-sulfonate in nickel electroplating is a result of its influence on the cathodic deposition process. As a primary brightener, its primary function is to refine the grain structure of the nickel deposit.
Adsorption at the Cathode: During electroplating, the organic brightener molecules adsorb onto the surface of the cathode (the workpiece). This adsorption is not uniform; it tends to be more pronounced at sites of high electrochemical activity, such as crystal growth points and surface defects.
Inhibition and Grain Refinement: The adsorbed molecules act as a physical barrier, partially inhibiting the deposition of nickel ions at these active sites. This inhibition forces the nucleation of new grains rather than the continued growth of existing ones. The result is a much finer and more uniform grain structure. A deposit with a fine-grained microstructure scatters light more uniformly, leading to a bright, reflective appearance.
Synergy with Secondary Brighteners: Primary brighteners like sodium 2-(hydroxymethyl)benzene-1-sulfonate are often used in conjunction with secondary brighteners (e.g., acetylenic alcohols like 2-butyne-1,4-diol or aldehydes).[1][3] While the primary brightener provides the foundational grain refinement, the secondary brightener further enhances the brilliance and leveling of the deposit. This synergistic relationship is crucial for achieving a mirror-like finish.
Diagram of the Brightening Mechanism:
Caption: Workflow for the synthesis of the target compound.
Part 2: Application Protocol in a Watts Nickel Plating Bath
The following protocol details the preparation and operation of a standard Watts nickel plating bath incorporating sodium 2-(hydroxymethyl)benzene-1-sulfonate as the primary brightener.
Bath Formulation and Operating Parameters
Component
Concentration
Function
Nickel Sulfate (NiSO₄·6H₂O)
250 - 350 g/L
Primary source of nickel ions
Nickel Chloride (NiCl₂·6H₂O)
40 - 60 g/L
Improves anode dissolution and conductivity
Boric Acid (H₃BO₃)
35 - 45 g/L
pH buffer
Sodium 2-(hydroxymethyl)benzene-1-sulfonate
1 - 5 g/L
Primary Brightener (Carrier)
Secondary Brightener (e.g., 2-Butyne-1,4-diol)
0.1 - 0.5 g/L
Enhances brightness and leveling
Wetting Agent (e.g., Sodium Lauryl Sulfate)
0.05 - 0.1 g/L
Prevents pitting from hydrogen bubbles
pH
4.0 - 4.8
Optimal range for bright deposits
Temperature
55 - 65 °C
Affects deposition rate and additive efficacy
Cathode Current Density
2 - 8 A/dm²
Influences deposit characteristics
Agitation
Moderate (air or mechanical)
Ensures uniform ion concentration
Protocol for Bath Preparation and Plating
Equipment:
Plating tank (e.g., glass or polypropylene)
Anodes (sulfur-depolarized nickel) in anode bags
Cathode (workpiece to be plated)
DC power supply (rectifier)
Heater and thermostat
Agitation system (low-pressure air blower or mechanical stirrer)
Filtration unit
Procedure:
Tank Preparation: Thoroughly clean the plating tank and all associated equipment.
Dissolving Salts: Fill the tank to about two-thirds of its final volume with deionized water heated to approximately 60°C. Dissolve the nickel sulfate, nickel chloride, and boric acid in the order listed, ensuring each salt is fully dissolved before adding the next.
Purification (for new baths):
Add activated carbon (1-2 g/L) and stir for at least one hour to remove organic impurities.
Allow the carbon to settle and then filter the solution into a clean tank.
Perform low-current density dummy plating (0.2-0.5 A/dm²) for several hours to remove metallic impurities.
[4][5]4. Addition of Brighteners and Wetting Agent: Add the sodium 2-(hydroxymethyl)benzene-1-sulfonate, the secondary brightener, and the wetting agent to the purified bath. Stir until all additives are completely dissolved.
Final Adjustments: Adjust the pH of the bath to the desired range using dilute sulfuric acid (to lower pH) or nickel carbonate (to raise pH). Adjust the final volume with deionized water.
Plating:
Heat the bath to the operating temperature.
Ensure proper agitation and filtration are active.
Immerse the cleaned and activated workpiece (cathode) and the nickel anodes into the bath.
Apply the desired DC current and plate for the required duration to achieve the target thickness.
Post-Treatment: After plating, rinse the workpiece thoroughly with deionized water.
Diagram of the Electroplating Workflow:
Caption: General workflow for the bright nickel electroplating process.
Part 3: Analytical Protocols
Regular analysis of the plating bath is crucial for maintaining deposit quality. The concentration of sodium 2-(hydroxymethyl)benzene-1-sulfonate can be monitored using High-Performance Liquid Chromatography (HPLC) or Cyclic Voltammetry Stripping (CVS).
Protocol 1: HPLC-UV for Quantification
Principle: HPLC separates the components of the plating bath based on their affinity for a stationary phase, and a UV detector quantifies the aromatic sulfonate.
Instrumentation and Conditions:
Parameter
Specification
HPLC System
With UV-Vis Detector
Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 3) containing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) if necessary to improve peak shape. A typical starting point could be 30:70 Acetonitrile:Buffer.
Flow Rate
1.0 mL/min
Detection Wavelength
~220 nm (based on the UV absorbance of the benzene ring)
Injection Volume
10-20 µL
Column Temperature
25-30 °C
Procedure:
Standard Preparation: Prepare a series of standard solutions of known concentrations of sodium 2-(hydroxymethyl)benzene-1-sulfonate in deionized water or a matrix matching the plating bath (without the nickel salts).
Sample Preparation: Take a sample of the plating bath, allow it to cool, and filter it through a 0.45 µm syringe filter to remove any particulate matter. Dilute the sample with deionized water to bring the concentration of the analyte within the range of the calibration standards.
Calibration: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
Sample Analysis: Inject the prepared sample solution and record the chromatogram.
Quantification: Determine the peak area of the analyte in the sample and calculate its concentration using the calibration curve.
Protocol 2: Cyclic Voltammetry Stripping (CVS) for Activity Monitoring
Principle: CVS is an electrochemical technique that measures the effect of organic additives on the rate of metal deposition. [6][7][8]For a primary brightener, its concentration is related to its influence on the plating rate, which is measured as the charge required to strip a small amount of deposited metal from a rotating platinum electrode. The Modified Linear Approximation Technique (MLAT) is often used for brightener analysis.
[8][9]
Instrumentation:
CVS instrument with a rotating disk electrode (platinum)
Reference electrode (e.g., Ag/AgCl)
Counter electrode (e.g., platinum)
Procedure (General Outline for MLAT):
Prepare a Virgin Makeup Solution (VMS): This is a solution containing all the inorganic components of the plating bath (nickel sulfate, nickel chloride, boric acid) but no organic additives.
Prepare an Intercept Solution: This is the VMS with the addition of the secondary brightener and wetting agent at their target concentrations.
Measure the Intercept Value: Run a CVS scan in the intercept solution to get a baseline stripping peak area.
Sample Addition: Add a precise volume of the plating bath sample to the intercept solution.
Measure the Sample Response: Run another CVS scan and measure the new stripping peak area. The increase in peak area is due to the primary brightener in the sample.
Standard Addition: Add a known volume of a standard solution of sodium 2-(hydroxymethyl)benzene-1-sulfonate to the cell.
Measure the Standard Response: Run a final CVS scan and measure the stripping peak area.
Calculation: The instrument's software calculates the concentration of the primary brightener in the sample based on the changes in the stripping peak area.
Troubleshooting Guide
Problem
Possible Causes Related to Primary Brightener
Corrective Actions
Dull or Hazy Deposit
Low concentration of sodium 2-(hydroxymethyl)benzene-1-sulfonate. [7][10]
Analyze the bath and make additions as needed. Perform a Hull cell test to confirm.
Brittle Deposit
High concentration of the primary brightener or an imbalance with the secondary brightener. [4]
Perform a Hull cell test. A carbon treatment may be necessary to reduce the organic content. [5]
Poor Adhesion (Peeling)
Very high concentration of organic additives, leading to a passive film on the substrate. [5]
Reduce the concentration of the brighteners. Ensure proper pre-treatment and activation of the substrate.
Pitting
While often related to wetting agents, an imbalance in organic additives can sometimes contribute.
Check and adjust the wetting agent concentration. Ensure proper agitation and filtration.
Dark Deposits in Low Current Density Areas
Imbalance of brighteners; often an excess of secondary brightener relative to the primary brightener. Can also be caused by metallic contamination. [4][10]
Analyze and adjust brightener concentrations. Perform a Hull cell test. Check for and remove metallic impurities by low-current density dummying.
References
AZoM. (2021, February 24). Cyclic Voltammetry Stripping: The Fundamentals. [Link]
Superb Heater. (2023, May 18). Common Problems and Troubleshooting Methods of Nickel Electroplating. [Link]
Bocanegra, F. (n.d.). Nickel Troubleshooting Guide. Scribd. [Link]
Pullizzi, T. J. (1988). Troubleshooting Modern Bright Nickel Plating Solutions. Finishing.com. [Link]
European Patent Office. (n.d.). EP0025694A1 - Bright nickel plating bath and process and composition therefor.
Knowledge. (2023, April 25). Common problems and troubleshooting methods for nickel electroplating. [Link]
Google Patents. (n.d.). US4981564A - Additives for electroplating compositions and methods for their use.
Justia Patents. (1984, October 19). Composition for use in electroplating of metals. [Link]
SpringerLink. (2024, November 7). Investigation of the electrochemical conversion of brighteners during nickel electrodeposition, Part 1: chemical analysis by mass spectrometry. [Link]
Lay, D. (2021, April 15). How to Identify Problems When Troubleshooting Bright Nickel Processes. Products Finishing. [Link]
European Patent Office. (2019, November 27). EP 3431633 B1 - Environmentally friendly nickel electroplating compositions and methods. [Link]
Sekar, R., et al. (2012). Effect of sulphonic acids on electrodeposition of nickel and its structural and corrosion behaviour. Transactions of the IMF, 90(6), 323-328. [Link]
Academia.edu. (n.d.). Statistical optimisation of organic additives for maximum brightness and brightener analysis in a nickel electroplating bath. [Link]
Skryn, Y. E., et al. (2025). Electrochemical separation of nickel with low internal stresses. Journal of Chemistry and Technologies, 33(1). [Link]
Lab Wizard. (2025, November 28). How to Troubleshoot Plating Defects. [Link]
Google Patents. (n.d.). US3953304A - Electroplating baths for nickel and brightener-leveler compositions therefor.
ResearchGate. (n.d.). Synthesis and Characterization of Sodium Branched-Alkylbenzene Sulfonates. [Link]
Pragolab. (n.d.). Measurement and Control of Copper Additives in Electroplating Baths by High-Performance Liquid Chromatography. [Link]
Eltoum, A. M. S., et al. (2011). Electrodeposition and characterization of Nickel from Gluconate baths in presence of Some Additives. Journal of American Science, 7(5), 368-377. [Link]
PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. [Link]
PubMed. (2003, April 15). Liquid chromatographic separation and determination of aromatic sulfonates in an aquatic environment using a photodiode array and electrospray ionization-mass spectrometer as detectors. [Link]
Google Patents. (n.d.). CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
Google Patents. (n.d.).
NIH. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. [Link]
OSTI.GOV. (n.d.). Electrodeposition of Ni from a Sulfamate Electrolyte. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.).
European Patent Office. (2017, March 29). EP 2690122 B1 - Aromatic sulfonic acid derivative, sulfonic acid group-containing polymer, block copolymer, polymer electrolyte material, polymer electrolyte form article, and polymer electrolyte fuel cell. [Link]
International Journal of Electrochemical Science. (2017, March 12). Nickel Coatings Electrodeposited from Watts Type Baths Containing Quaternary Ammonium Sulphate Salts. [Link]
NASA Technical Reports Server. (n.d.). Evaluation of meta-benzenedisulfonic acid as a stress-reducing addtive in a watts nickel electroplating bath. [Link]
ResearchGate. (n.d.). Cyclic Voltammetric Stripping Method for Determining Additive Concentration in Cu Electroplating Solution. [Link]
ACS Publications. (n.d.). Kinetics of the Liquid-Phase Hydrogenation of Benzene and Some Monosubstituted Alkylbenzenes over a Nickel Catalyst. [Link]
ResearchGate. (2020, June 3). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. [Link]
Application Notes and Protocols for the Synthesis of Benzo-Sultone from Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Introduction Aromatic sultones, particularly benzo-sultones, are a class of heterocyclic compounds that serve as valuable intermediates in organic synthesis and drug development. Their inherent reactivity, stemming from...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Aromatic sultones, particularly benzo-sultones, are a class of heterocyclic compounds that serve as valuable intermediates in organic synthesis and drug development. Their inherent reactivity, stemming from the strained cyclic sulfonic ester, makes them potent alkylating agents for the introduction of a sulfobenzyl moiety. This application note provides a detailed guide for the synthesis of a benzo-sultone, specifically dibenzo[c,e][1][2]oxathiine 6,6-dioxide, using sodium 2-(hydroxymethyl)benzene-1-sulfonate as a readily available starting material.
This document is intended for researchers, scientists, and drug development professionals. It offers in-depth scientific context, step-by-step protocols, and critical safety information to ensure a successful and safe synthesis.
Chemical Principles and Reaction Causality
The conversion of sodium 2-(hydroxymethyl)benzene-1-sulfonate to its corresponding sultone is a two-step process rooted in fundamental organic chemistry principles:
Acidification: The initial step involves the protonation of the sodium sulfonate salt to generate the free sulfonic acid, 2-(hydroxymethyl)benzenesulfonic acid. This is a standard acid-base reaction where a strong mineral acid, such as hydrochloric acid, is used to displace the sodium ion. The much lower pKa of the mineral acid compared to the sulfonic acid drives this equilibrium to the product side.
Intramolecular Cyclization (Dehydration): The subsequent and key step is an intramolecular esterification, where the nucleophilic hydroxyl group attacks the electrophilic sulfur atom of the sulfonic acid moiety. This reaction is a dehydration process, eliminating a molecule of water to form the cyclic ester, the sultone. This step is typically promoted by heat and/or acid catalysis, which facilitates the departure of the water molecule as a good leaving group. The formation of a stable six-membered ring provides the thermodynamic driving force for this cyclization.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of dibenzo[c,e][1][2]oxathiine 6,6-dioxide from sodium 2-(hydroxymethyl)benzene-1-sulfonate.
Part 1: Acidification of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Objective: To convert the sodium salt to the free sulfonic acid.
Materials:
Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Concentrated Hydrochloric Acid (HCl)
Deionized Water
Ice Bath
Round-bottom flask
Magnetic stirrer and stir bar
pH paper or pH meter
Procedure:
In a round-bottom flask, dissolve sodium 2-(hydroxymethyl)benzene-1-sulfonate in a minimal amount of deionized water with stirring.
Cool the flask in an ice bath to control the exothermic nature of the neutralization reaction.
Slowly add concentrated hydrochloric acid dropwise to the solution with continuous stirring.
Monitor the pH of the solution periodically. Continue adding acid until the pH is strongly acidic (pH 1-2).
The resulting solution contains 2-(hydroxymethyl)benzenesulfonic acid and sodium chloride. This solution can be used directly in the next step, or the free sulfonic acid can be isolated by techniques such as extraction, though this is often not necessary.
Causality of Experimental Choices:
The use of a minimal amount of water is to keep the concentration of the resulting sulfonic acid high for the subsequent cyclization step.
Cooling the reaction prevents potential side reactions and ensures controlled protonation.
A strongly acidic pH ensures complete conversion of the sulfonate salt to the free sulfonic acid.
Part 2: Intramolecular Cyclization to Dibenzo[c,e][1][2]oxathiine 6,6-dioxide
Objective: To dehydrate the 2-(hydroxymethyl)benzenesulfonic acid to form the sultone.
Materials:
Aqueous solution of 2-(hydroxymethyl)benzenesulfonic acid from Part 1
High-boiling point, inert solvent (e.g., toluene or xylene) (optional, for azeotropic removal of water)
Dean-Stark apparatus (if using azeotropic removal)
Heating mantle
Condenser
Round-bottom flask
Vacuum source (for vacuum distillation)
Procedure (Method A: Thermal Dehydration under Vacuum):
Transfer the acidic solution of 2-(hydroxymethyl)benzenesulfonic acid to a round-bottom flask suitable for distillation.
Set up a vacuum distillation apparatus.
Heat the solution gently under reduced pressure. The temperature should be raised cautiously to avoid bumping and decomposition. Typical temperatures for such cyclizations are in the range of 140-180°C, but the optimal temperature should be determined experimentally.[3]
Water will be the first component to distill. As the dehydration and cyclization proceed, the sultone will start to form.
The product, dibenzo[c,e][1][2]oxathiine 6,6-dioxide, can be purified by vacuum distillation or recrystallization from an appropriate solvent.
Procedure (Method B: Azeotropic Dehydration):
To the aqueous solution of 2-(hydroxymethyl)benzenesulfonic acid, add an equal volume of toluene or xylene.
Set up a Dean-Stark apparatus with a condenser and a heating mantle.
Heat the mixture to reflux. The water will be removed azeotropically with the solvent and collected in the Dean-Stark trap.
Continue refluxing until no more water is collected.
After completion, the solvent can be removed under reduced pressure to yield the crude sultone.
Purify the product by recrystallization or column chromatography.
Causality of Experimental Choices:
Method A: Heating under vacuum facilitates the removal of water, driving the equilibrium towards the sultone product. Reduced pressure allows the distillation to occur at a lower temperature, minimizing potential thermal decomposition.
Method B: Azeotropic removal of water is another effective way to drive the reaction to completion. The choice of solvent (toluene or xylene) depends on the required reaction temperature.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for the synthesis of benzo-sultone.
Expected Product Characterization Data
The successful synthesis of dibenzo[c,e][1][2]oxathiine 6,6-dioxide can be confirmed by various spectroscopic methods.
Parameter
Expected Value/Observation
Appearance
Crystalline solid
¹H NMR
Aromatic protons in the range of 7.0-8.0 ppm. Methylene (-CH₂-) protons adjacent to the oxygen and the aromatic ring will appear as a singlet in the range of 5.0-5.5 ppm.
¹³C NMR
Aromatic carbons in the range of 120-140 ppm. The methylene carbon will appear around 60-70 ppm.
IR (Infrared) Spectroscopy
Strong characteristic S=O stretching bands around 1350 cm⁻¹ and 1170 cm⁻¹. Absence of a broad O-H stretch from the starting material.
Mass Spectrometry
Molecular ion peak corresponding to the calculated molecular weight of the sultone.
Safety and Handling
Sodium 2-(hydroxymethyl)benzene-1-sulfonate:
Generally considered to be of low toxicity.
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Acidic and basic waste should be neutralized before disposal.
Organic waste containing the sultone should be disposed of in a designated halogenated or non-halogenated waste container, following institutional guidelines.[6][7]
Logical Relationships Diagram
Caption: Key relationships in the sultone synthesis.
References
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. [Link]
Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[ b, e]oxepines and Dibenzo[ c, f][1][2]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. (2024, November 4). ACS Omega. [Link]
Sulfonic Acid. (2017, March 16). Safety Data Sheet. [Link]
A process for preparation of sultones. (WO2021033200A1).
Oxford Lab Fine Chem. material safety data sheet - benzene sulphonic acid. [Link]
Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][1][2]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. (2024, November 4). PMC. [Link]
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). University of Florida Environmental Health & Safety. [Link]
SULPHONIC ACID, 90%. (2018, June 17). Safety Data Sheet for Chemicals. [Link]
Application Note: Selective Reduction Procedures to Yield Sodium 2-(Hydroxymethyl)benzene-1-sulfonate
Part 1: Abstract & Core Directive Objective: To provide a robust, scalable, and chemically selective protocol for the reduction of sodium 2-formylbenzene-1-sulfonate (OBSA) to sodium 2-(hydroxymethyl)benzene-1-sulfonate....
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Abstract & Core Directive
Objective: To provide a robust, scalable, and chemically selective protocol for the reduction of sodium 2-formylbenzene-1-sulfonate (OBSA) to sodium 2-(hydroxymethyl)benzene-1-sulfonate.
Significance: This molecule serves as a critical hydrophilic building block in the synthesis of fluorophores, water-soluble surfactants, and pharmaceutical intermediates. The primary synthetic challenge lies in preventing the acid-catalyzed cyclization of the product into the thermodynamically stable 2,1-benzoxathiole 1,1-dioxide (sultone). This guide establishes a "Base-Locked" protocol that maintains the open-chain ionic species throughout the workflow.
Part 2: Chemical Strategy & Mechanism[1]
Mechanistic Insight
The transformation relies on the nucleophilic addition of a hydride ion (
) from sodium borohydride () to the carbonyl carbon of the aldehyde. Unlike standard organic reductions, the presence of the ortho-sulfonate group () dictates the solubility profile and stability of the product.
Chemoselectivity:
is chosen over because it is stable in aqueous media (necessary for the ionic starting material) and chemoselective for aldehydes over sulfonates.
The "Sultone Trap": In acidic media, the proximal hydroxyl and sulfonic acid groups undergo intramolecular condensation to form a five-membered cyclic sulfonate ester (sultone).
Rule: Maintain pH
7.0 at all times to ensure the product remains the water-soluble sodium salt.
Reaction Scheme (DOT Visualization)
Caption: Reaction pathway highlighting the critical pH-dependent bifurcation between the target salt and the unwanted sultone impurity.
Part 3: Experimental Protocol
Materials & Reagents
Component
Grade
Role
Notes
Sodium 2-formylbenzenesulfonate
>98%
Precursor
Often hygroscopic; dry before weighing.
Sodium Borohydride ()
>98%
Reducing Agent
Freshly opened bottle preferred.
Water (Deionized)
18 M
Solvent
Essential for dissolving the sulfonate salt.
Acetone
ACS
Quenching Agent
Reacts with excess borohydride to form isopropanol.
Sodium Hydroxide (1M)
Reagent
pH Adjuster
Used to maintain alkalinity.
Ethanol (Absolute)
ACS
Anti-solvent
Used for crystallization.
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
Charge a 3-neck round-bottom flask with 10.0 g (48 mmol) of Sodium 2-formylbenzenesulfonate.
Add 60 mL of Deionized Water .
Stir until fully dissolved. The solution should be clear to slightly yellow.
Critical Check: Measure pH. If pH < 7, adjust to pH 8-9 using 1M NaOH. This prevents premature cyclization or borohydride decomposition.
Cool the solution to 0–5°C using an ice bath.
Step 2: Reduction Reaction
Weigh 0.95 g (25 mmol, 0.52 eq) of Sodium Borohydride. Note: Stoichiometrically, 0.25 eq is required, but 0.5 eq ensures rapid completion.
Dissolve
in 10 mL of 0.1 M NaOH (stabilized solution).
Add the borohydride solution dropwise to the reaction flask over 20 minutes , maintaining internal temperature < 10°C.
Observation: Mild hydrogen gas evolution will occur. Ensure adequate venting.
Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 2 hours .
Step 3: Reaction Monitoring (TLC)
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).
Visualization: UV (254 nm). The aldehyde starting material is UV active and less polar (
). The product is more polar ().
Criterion: Reaction is complete when the starting material spot disappears.
Step 4: Quenching & Workup (The "Base-Lock" Method)
Cool the mixture back to 10°C .
Add 5 mL of Acetone slowly. Stir for 15 minutes.
Mechanism:[1][2][3] Acetone reacts with residual borohydride to form isopropanol, avoiding the violent acid quench.
pH Adjustment: Check pH. It will likely be >10.[4] Carefully add Dilute Acetic Acid (10%) dropwise until pH reaches 7.5 – 8.0 .
WARNING: Do NOT overshoot to acidic pH. If pH drops below 5, the sultone may form.
Concentrate the aqueous solution under reduced pressure (Rotavap, 40°C bath) to approximately 15-20 mL .
Step 5: Isolation & Purification
Add 100 mL of absolute Ethanol to the concentrated aqueous residue while stirring vigorously. The inorganic salts (borates) may remain in solution or precipitate differently than the organic sulfonate.
The product, Sodium 2-(hydroxymethyl)benzene-1-sulfonate, typically precipitates as a white solid in high ethanol concentrations.
Heat to reflux briefly if needed to dissolve, then cool slowly to 4°C overnight for crystallization.
Filter the white crystalline solid.
Wash with cold ethanol (2 x 20 mL).
Dry in a vacuum oven at 40°C for 6 hours.
Part 4: Quality Control & Data Analysis
Expected Data Profile
Parameter
Specification
Method
Appearance
White crystalline powder
Visual
Solubility
>50 mg/mL in Water
Visual
pH (1% aq)
6.5 – 8.5
pH Meter
Yield
85 – 95%
Gravimetric
NMR Interpretation (
, 400 MHz)
7.85 (dd, 1H): Aromatic proton ortho to sulfonate (deshielded).
7.50 - 7.35 (m, 3H): Remaining aromatic protons.
4.95 (s, 2H): Benzylic methylene (). Note: This peak shifts significantly from the aldehyde proton ( 10.5) of the starting material.
Absence of CHO: No peak around 10-11 ppm.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Oily residue / Water Insoluble
Sultone formation due to low pH.
Redissolve in dilute NaOH (pH 10) and heat gently to hydrolyze the ring back to the salt.
Excessive foaming
Rapid evolution.
Add slower; use an anti-foaming agent if scaling up.
Low Yield
Product too soluble in Ethanol.
Reduce water volume before adding Ethanol; use Isopropanol as anti-solvent instead.
Part 5: Process Visualization
Workup Decision Logic
Caption: Logical flow for the workup procedure emphasizing the "Base-Lock" strategy to prevent product degradation.
Part 6: References
PubChem. (2025).[4] Sodium 2-(hydroxymethyl)benzene-1-sulfonate (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
Organic Chemistry Portal. (n.d.). Sodium Borohydride Reduction of Aldehydes. Retrieved October 26, 2025, from [Link]
ResearchGate. (2016). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide. (Discusses sultone formation from sulfonate precursors). Retrieved October 26, 2025, from [Link]
Application Note: Handling, Storage, and Synthetic Protocols for Sodium 2-(hydroxymethyl)benzene-1-sulfonate in ADC Development
Executive Summary Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a critical bifunctional building block utilized in the bioconjugation of highly hydrophobic payloads into Antibody-Drug Conjugates (ADCs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a critical bifunctional building block utilized in the bioconjugation of highly hydrophobic payloads into Antibody-Drug Conjugates (ADCs)[1]. In modern oncology drug development, targeting anti-apoptotic proteins like Mcl-1 requires the use of intensely hydrophobic inhibitors. By incorporating the highly polar sulfonate group of this compound into the linker architecture, developers can effectively mask payload hydrophobicity, preventing ADC aggregation and maintaining favorable systemic pharmacokinetics[2]. This guide details the physicochemical handling requirements, a self-validating synthetic protocol for linker intermediate generation, and the downstream biological mechanism of action.
Physicochemical Profiling & Storage Causality
Understanding the physical nature of sodium 2-(hydroxymethyl)benzene-1-sulfonate is paramount for maintaining batch-to-batch reproducibility during linker synthesis. As an organic sulfonate salt, it exhibits profound hygroscopicity which can interfere with downstream halogenation steps.
Unique identifier for procurement and safety tracking[3].
Molecular Weight
210.19 g/mol
Critical for precise stoichiometric calculations in bioconjugation[3].
Formula
C7H7NaO4S
Highlights the polar sulfonate and reactive benzylic hydroxyl groups.
Solubility
High in H2O, DMSO, NMP
Dictates solvent choice; NMP is strictly preferred for chlorination workflows.
Storage Temp
Ambient (22-25°C)
Thermally stable at room temperature; refrigeration is unnecessary if kept dry.
Atmosphere
Inert (Argon/N2)
Prevents slow atmospheric oxidation of the hydroxymethyl group[4].
Moisture Control
Desiccated (<0.1% H2O)
Sulfonates are hygroscopic; trace water will quench chlorinating agents.
Self-Validating Storage Protocol
To ensure the integrity of the benzylic alcohol, the compound must be stored under an inert atmosphere[4]. Before utilizing a batch in moisture-sensitive reactions (e.g., with thionyl chloride), implement a routine Karl Fischer (KF) titration schedule. The validation system: If the KF titration yields a moisture content of <0.1% w/w, the batch is cleared for synthesis. If >0.1%, the batch must be desiccated under high vacuum at 40°C for 12 hours to prevent the stoichiometric quenching of reagents.
Experimental Protocol: Synthesis of 2-(chloromethyl)benzenesulfonate Intermediate
The following protocol describes the conversion of the hydroxymethyl moiety to a reactive chloromethyl intermediate, a foundational step in assembling Mcl-1 inhibitor linkers[1].
Causality of Design: Direct conjugation of hydrophobic Mcl-1 inhibitors to antibodies (such as anti-CD74 or anti-CD48) often leads to irreversible protein precipitation[5]. The sulfonate group of this intermediate acts as a hydrophilic mask, ensuring the final ADC remains soluble in physiological buffers[1].
Solubilization : Under a strict argon atmosphere, dissolve 504.1 mg (0.816 mmol) of sodium 2-(hydroxymethyl)benzene-1-sulfonate in 5.0 mL of anhydrous NMP[2].
Causality: NMP is explicitly chosen for its high dielectric constant, which is required to fully solubilize the polar sodium sulfonate salt while remaining chemically inert to SOCl2.
Reagent Preparation : In a separate dry vial, prepare a dilute solution of SOCl2 (60 µL, 0.816 mmol) in 500 µL of anhydrous NMP[1].
Controlled Addition : Add the SOCl2 solution to the main reaction vessel in 6 equal portions over a 75-minute period (approximately one portion every 12.5 minutes)[2].
Causality: Portion-wise addition is a critical control measure. It mitigates the localized exothermic reaction, preventing the thermal degradation of the benzylic moiety and the formation of unwanted bis-sulfonate dimers.
Reaction Maturation : Stir the mixture at room temperature for an additional 15 minutes[1].
Self-Validation: Extract a 1 µL aliquot, quench in anhydrous methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 209 in negative ion mode) is fully depleted.
Purification : Directly deposit the crude reaction mixture onto a solid-phase extraction column (e.g., Oasis HLB). Purify using a standard TFA method (water/acetonitrile gradient containing 0.1% TFA) to afford the 2-(chloromethyl)benzenesulfonate intermediate[2].
Causality: Direct column loading avoids aqueous workup, which would otherwise hydrolyze the newly formed, highly reactive benzylic chloride back to the starting alcohol.
Workflow for the synthesis and purification of the ADC linker intermediate.
Once the hydrophilic linker is fully assembled and conjugated to an antibody (e.g., anti-CD74 or anti-CD48), the resulting ADC serves as a highly targeted oncology therapeutic[1][5]. Mcl-1 is a critical survival factor and an anti-apoptotic protein of the Bcl-2 family, frequently amplified in human cancers to mediate drug resistance[2].
Mechanism of Action
Targeting & Internalization : The ADC binds to the specific tumor antigen on the cancer cell surface and is rapidly internalized into the endosome[1].
Cleavage : Upon trafficking to the lysosome, the linker is cleaved via lysosomal proteases or pH-dependent mechanisms, releasing the potent Mcl-1 inhibitor payload[5].
Apoptosis Induction : The released inhibitor binds to Mcl-1, neutralizing its ability to sequester pro-apoptotic proteins such as Bim, Noxa, Bak, and Bax[5]. The subsequent activation of Bax/Bak triggers the apoptotic signaling cascade, leading to tumor cell death[1].
Signaling pathway of Mcl-1 targeted ADCs utilizing the sulfonate-based linker.
Topic: Dosage Optimization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate in Electrolyte Baths
An Application Note and Protocol from the Office of the Senior Application Scientist Authored By: Senior Application Scientist, Gemini Division Abstract Sodium 2-(hydroxymethyl)benzene-1-sulfonate is an aromatic sulfonic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Authored By:
Senior Application Scientist, Gemini Division
Abstract
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is an aromatic sulfonic acid derivative utilized in electroplating baths, primarily as a Class I brightener and internal stress reducer.[1][2] Its efficacy is critically dependent on its concentration within the electrolyte. Incorrect dosage can lead to a spectrum of deposit defects, including brittleness, poor adhesion, high internal stress, and a compromised aesthetic finish. This document provides a comprehensive, multi-faceted guide for researchers and process engineers to systematically determine and maintain the optimal concentration of this additive. The protocols herein integrate qualitative Hull Cell analysis, quantitative Cyclic Voltammetry Stripping (CVS), and empirical verification through the physical characterization of electrodeposits, establishing a self-validating system for robust process control.
Principle and Mechanism of Action
Sodium 2-(hydroxymethyl)benzene-1-sulfonate belongs to a class of organic additives known as Class I brighteners or "carrier" brighteners.[1] Unlike Class II brighteners, which are heavily involved in leveling and producing mirror-bright finishes, Class I additives like this sulfonate function primarily to refine the grain structure of the deposit.
Mechanism:
The additive molecules adsorb onto the cathode surface during electrodeposition. This adsorption is not uniform; it is more pronounced at high-current-density areas. The presence of the sulfonate on the surface inhibits the growth of large, columnar grains, forcing the metal ions to nucleate at new sites. This results in a finer, more uniform grain structure. This grain refinement is the primary reason for several beneficial effects:
Increased Brightness: A finer grain structure scatters light more uniformly, leading to a brighter, more lustrous deposit compared to the matte finish of an additive-free bath.
Stress Reduction: Aromatic sulfonates are known to reduce the high tensile stress inherent in many electrodeposits, such as those from Watts nickel baths.[1][3] They can introduce a compressive stress component that counteracts the tensile stress, leading to a more dimensionally stable and less brittle deposit.[2]
Improved Ductility: By preventing the formation of large, brittle crystal structures, the additive helps maintain the ductility of the deposited metal.
The optimization process is critical because the concentration of this additive must be precisely controlled. An insufficient amount will fail to provide adequate grain refinement, while an excess can lead to the co-deposition of sulfur from the sulfonate group, resulting in a brittle and highly stressed deposit.[1]
Integrated Workflow for Dosage Optimization
A robust optimization strategy does not rely on a single method. We advocate for a tiered approach that combines rapid qualitative assessment with precise quantitative analysis and final performance validation. This creates a feedback loop for continuous process improvement.
Caption: Integrated workflow for additive dosage optimization.
Experimental Methodologies and Protocols
Protocol 1: Qualitative Range-Finding with the Hull Cell
The Hull Cell is a miniature plating cell of a specific geometry (typically 267 mL) that allows an electroplater to observe the quality of a deposit over a wide range of current densities on a single test panel.[4][5][6] Its angled cathode design is key to its function.[4]
Objective: To visually determine the approximate concentration range of sodium 2-(hydroxymethyl)benzene-1-sulfonate that produces the widest bright plating range without defects.
Materials:
267 mL Hull Cell
DC Power Supply (Rectifier)
Anode (appropriate for the plating chemistry, e.g., nickel)
Polished steel or brass cathode panels
Heater and/or water bath for temperature control
Air agitation line (optional, but recommended for reproducibility)
Stock solution of sodium 2-(hydroxymethyl)benzene-1-sulfonate (e.g., 100 g/L)
Step-by-Step Protocol:
Bath Preparation: Fill the clean Hull Cell with 267 mL of the electrolyte bath, ensuring it is free of the additive to be tested.
Temperature Equilibration: Place the cell in a water bath to bring the solution to the standard operating temperature and maintain it.[5]
Baseline Test:
Insert a clean anode.
Place a clean, polished cathode panel into the cell.
Connect the electrodes to the rectifier.
Apply a set current (e.g., 2 Amperes) for a defined time (e.g., 5 minutes). These parameters should mimic production conditions.
After plating, remove the panel, rinse thoroughly with deionized water, and dry.
Label this panel as "0 g/L". It will likely show a dull, matte, or burnt deposit.
Incremental Dosing:
Using a micropipette, add a precise volume of the stock solution to the Hull Cell to achieve the first target concentration (e.g., add 1.335 mL of a 100 g/L stock to the 267 mL cell to get a concentration of 0.5 g/L).
Stir the solution thoroughly.
Repeat Plating: Run a new test on a fresh cathode panel using the exact same parameters (current, time, temperature, agitation) as the baseline test.
Iterate: Continue adding the additive in small, regular increments (e.g., 0.5 g/L steps) and plating a new panel for each concentration until defects associated with over-addition (e.g., brittleness, high-current-density stress, "burning") become apparent.
Analysis: Arrange the dried panels in order of concentration. Visually inspect the panels to determine the concentration that provides the widest, brightest deposit range across the panel. Use a Hull Cell ruler to correlate the bright range to specific current densities.[6][7]
Table 1: Example of Hull Cell Data Interpretation
Concentration (g/L)
Visual Appearance of Deposit
Bright Range (A/dm²)
Observations
0.0
Dull, matte grey finish. Burnt at high current density (HCD) edge.
None
Unacceptable finish.
0.5
Semi-bright band in the mid-current density (MCD) range.
1.5 - 3.0
Improvement, but still dull in low current density (LCD) area.
1.0
Wide, uniform bright band.
1.0 - 5.0
Good result, minimal burning at HCD edge.
1.5
Very wide, brilliant bright band.
0.8 - 6.0
Optimal visual appearance.
2.0
Bright, but with noticeable stress cracks at the HCD edge.
0.8 - 5.5
Onset of negative effects due to excess additive.
2.5
Brittle deposit. Flaking at the HCD edge. LCD area is hazy.
Narrowed
Clearly overdosed.
Protocol 2: Quantitative Analysis with Cyclic Voltammetry Stripping (CVS)
CVS is a powerful electrochemical technique for accurately measuring the concentration of active organic additives in a plating bath.[8][9] It operates by measuring the effect of the additive on the metal deposition rate. The analysis provides a more objective and precise measure than a Hull Cell.[8]
Objective: To create a calibration curve and determine the effective concentration of the additive.
Caption: Principle of Cyclic Voltammetry Stripping (CVS) analysis.
Materials:
CVS analysis system with a rotating disk electrode (e.g., platinum)
Electrochemical cell with reference and counter electrodes
Virgin Makeup Solution (VMS) of the electrolyte, free of all organic additives
Stock solution of sodium 2-(hydroxymethyl)benzene-1-sulfonate
Prepare Analysis Solution: In the CVS cell, add a precise volume of VMS and a small, known volume of the working bath sample to be analyzed.
Initial Measurement: Run the CVS analysis program. The instrument will perform the deposition/stripping cycle and record the stripping peak area (often denoted as A_r). This value reflects the combined effect of all additives in the sample.
Titration with VMS: Add a precise, known volume of VMS to the cell. This dilutes the concentration of the additive.
Second Measurement: Run the CVS analysis again and record the new, larger A_r value. (As the suppressor/brightener is diluted, the plating rate increases, leading to more metal being stripped).
Iterate: Repeat the process of adding VMS and measuring A_r several times to generate a series of data points.
Data Analysis: Plot the measured A_r values against the volume of VMS added. This will produce a linear relationship.
Calibration: Repeat steps 1-6 using a known standard (VMS with a precisely known concentration of the additive) instead of the bath sample. This generates a calibration line.
Concentration Calculation: By comparing the slope of the line from the bath sample to the calibration line, the CVS software can accurately calculate the effective concentration of the additive in the original sample.[9][10]
Protocol 3: Physical Deposit Property Validation
This phase validates the findings from the Hull Cell and CVS by measuring the critical engineering properties of deposits plated at concentrations around the identified optimum.
A. Internal Stress Measurement (Bent Strip Method)
Objective: To quantify the internal stress (tensile or compressive) of the deposit.[11]
Materials:
Plating tank with temperature and agitation control
Bent strip test apparatus (e.g., Deposit Stress Analyzer)
Thin, flexible metal test strips (legs)
Protocol:
Prepare the plating bath and bring it to the target concentration of the additive.
Mount a new test strip onto the analyzer.
Immerse the strip in the plating bath and begin plating at a controlled current density.
As the metal deposits on one side of the strip, internal stress will cause the legs of the strip to deflect.[12]
The instrument measures this deflection over time.
Using a formula that incorporates the substrate's properties, deposit thickness, and the measured deflection, the internal stress is calculated in Megapascals (MPa).[13]
Repeat for each concentration identified in Phase 1.
B. Throwing Power Measurement (Haring-Blum Cell)
Objective: To quantify the ability of the bath to deposit metal uniformly on a cathode with varying distances from the anode.[14][15]
Materials:
Haring-Blum cell (a rectangular tank)
Anode
Two identical cathodes, pre-weighed on an analytical balance
Protocol:
Place the anode at one end of the cell.
Place the two cathodes at the other end, but at different distances from the anode (e.g., a 5:1 distance ratio is common).[14]
Fill the cell with the test solution and plate at a constant total current for a set time (e.g., 15-30 minutes).[16]
After plating, remove, rinse, dry, and re-weigh the cathodes to determine the mass of metal deposited on each (M_near and M_far).
Calculate the Throwing Power (TP) using the Field formula:
TP (%) = [(K - M) / (K + M - 2)] * 100
Where K is the ratio of distances (e.g., 5) and M is the ratio of metal mass deposited (M_near / M_far).[14]
A higher positive percentage indicates better throwing power.[14]
Data Synthesis and Optimization
The final step is to consolidate the data from all three protocols to define the optimal operating window.
Table 2: Consolidated Data for Optimization
Additive Conc. (g/L)
Hull Cell Bright Range (A/dm²)
Internal Stress (MPa)
Throwing Power (%)
Overall Assessment
0.5
1.5 - 3.0 (Semi-bright)
+120 (High Tensile)
18%
Poor: High tensile stress, poor brightness.
1.0
1.0 - 5.0 (Bright)
+45 (Low Tensile)
25%
Good: Low stress, good brightness and TP.
1.5
0.8 - 6.0 (Brilliant)
-15 (Slightly Compressive)
32%
Optimal: Low compressive stress, excellent brightness and TP.
2.0
0.8 - 5.5 (Brittle at HCD)
-80 (High Compressive)
28%
Unacceptable: High compressive stress leads to brittleness.
2.5
Narrowed (Brittle)
-150 (Very High Compressive)
22%
Unacceptable: Severe brittleness.
From this consolidated data, the optimal concentration window for sodium 2-(hydroxymethyl)benzene-1-sulfonate in this hypothetical bath is determined to be 1.3 - 1.7 g/L . This range provides the best balance of a wide bright operating window, low internal stress, and good throwing power. This range can then be programmed into the CVS system for routine monitoring to ensure the bath remains within specification.
References
Cyclic Voltammetry Stripping: The Fundamentals - AZoM. (2021, February 24). [Link]
CVS Analysis for Electroplating Additives. (n.d.). Scribd. [Link]
Cyclic Voltammetry Stripping Method for Determining Additive Concentration in Cu Electroplating Solution. (n.d.). [Link]
Throwing Power of Electroplating Solutions. (2026, January 10). Hebei Ruisite. [Link]
Quality Control of Plating Solutions by Electrochemical Measurement. (n.d.). Hioki. [Link]
Comparative Study of Three Internal Stress Measurement Methods. (n.d.). NiCoForm. [Link]
Hull Cell Test Method for Electroplating Solutions. (2025, April 1). Pavco. [Link]
Instrument and method for measuring throwing power of an electrolyte. (n.d.).
Throwing Power determination | Haring-Blum Cell | Plating Techniques Series. (2020, June 10). YouTube. [Link]
Liquid Electroplating Additive - Enhancing Performance at Best Price. (n.d.). [Link]
Residual stress in electrodeposited nanocrystalline nickel-tungsten coatings. (2013, August 1). MIT Open Access Articles. [Link]
Hull Cell Plating Test Overview. (n.d.). Scribd. [Link]
Physical Insights into the Effects of Current Parameters on Internal Stress of Ni Electrodeposits. (2025, October 9). ACS Publications. [Link]
The Hull cell & its importance in electroplating. (n.d.). S A Metal Finishing Association. [Link]
EXAMINING THE HULL CELL. (n.d.). خانه آبکار. [Link]
Fast and Accurate Deposit Internal Stress Determination. (n.d.). NiCoForm. [Link]
Structural Evolution and Internal Stress of Nickel-Phosphorus Electrodeposits. (n.d.). [Link]
Throwing power, throwing index and Wagner number for nickel electrodeposition. (n.d.). ResearchGate. [Link]
Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. (2025, January 8). MDPI. [Link]
Evaluation of meta-benzenedisulfonic acid as a stress-reducing addtive in a watts nickel electroplating bath. (n.d.). NASA Technical Reports Server. [Link]
Electrodeposition of nickel. (n.d.).
Categories of electroplating additives and their applications. (2022, June 13). مقالات. [Link]
Influence of Commercial Organic Additives on the Nickel Electroplating. (2016, January 1). International Journal of Electrochemical Science. [Link]
United States Patent Office. (n.d.). Google APIs. [Link]
Electroplating baths. (n.d.).
Electrodeposition and characterization of Nickel from. (2011, April 20). Journal of American Science. [Link]
Technical Support Center: Recrystallization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Introduction: The Critical Role of Purification Welcome to the technical support guide for the purification of sodium 2-(hydroxymethyl)benzene-1-sulfonate. The purity of this compound is paramount for reproducible result...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purification
Welcome to the technical support guide for the purification of sodium 2-(hydroxymethyl)benzene-1-sulfonate. The purity of this compound is paramount for reproducible results in research and for ensuring safety and efficacy in drug development. Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[1] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain dissolved in the surrounding solution (mother liquor).[2]
This guide provides in-depth, field-proven insights into the nuances of recrystallizing this specific highly polar sulfonate salt, addressing common challenges and offering robust, validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the recrystallization of sodium 2-(hydroxymethyl)benzene-1-sulfonate.
Q1: What is the best solvent for recrystallizing sodium 2-(hydroxymethyl)benzene-1-sulfonate?
Answer: Selecting the right solvent is the most critical step in recrystallization.[3] For sodium 2-(hydroxymethyl)benzene-1-sulfonate, its structure—containing both a highly polar ionic sulfonate group and a polar hydroxymethyl group—dictates its solubility.
Single Solvent Approach: Due to its high polarity, the compound is likely very soluble in water. However, purifying aryl sulfonic acid salts can be challenging precisely because of their high water solubility, which can lead to poor recovery.[4] While water can be used, you may find that a large portion of your product remains in the mother liquor even after cooling.
Recommended Approach (Two-Solvent System): A mixed-solvent system is often superior for this compound. The ideal system consists of a "solvent" in which the compound is soluble (like water) and a "non-solvent" or "anti-solvent" in which it is poorly soluble (like a short-chain alcohol). The two solvents must be miscible.
Recommended System:Water and Isopropanol (or Ethanol) . In this system, you would dissolve the crude product in a minimum amount of hot water (the "solvent") and then slowly add isopropanol or ethanol (the "non-solvent") to the hot solution until it becomes slightly cloudy, indicating the point of saturation.[5] Reheating to clarify and then slowly cooling will induce crystallization. Studies on similar sodium sulfonamides have successfully used ethanol-water mixtures.[6]
Q2: My compound isn't dissolving completely, even after adding a lot of hot solvent. What should I do?
Answer: This issue typically points to one of two possibilities:
Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities. If you have added a reasonable amount of solvent and the bulk of your compound has dissolved, the remaining solid can be removed during the hot filtration step.[7]
Insufficient Solvent: You may simply need more solvent. Continue adding small portions of the boiling solvent to the mixture, allowing time for dissolution after each addition, until the solid is fully dissolved.[3] Always aim for the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent is the most common reason for low yield.[8]
Q3: The solution is clear, but no crystals have formed after cooling to room temperature. What went wrong?
Answer: This is a common issue that indicates the solution is not supersaturated. Here are the potential causes and solutions:
Cause 1: Too Much Solvent Was Used. If the solution is too dilute, the solubility threshold will not be reached upon cooling.
Solution: Reheat the solution and evaporate some of the solvent to concentrate the solution.[8] Once the volume is reduced, allow it to cool again.
Cause 2: Nucleation Has Not Occurred. Crystal formation requires a "seed" or nucleation site to begin.[7]
Solution 1 (Induce Nucleation): Try scratching the inside of the flask at the surface of the liquid with a glass stirring rod.[3] The microscopic scratches on the glass provide a surface for the first crystals to form.
Solution 2 (Seed Crystals): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
Cause 3: Insufficient Cooling.
Solution: After the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of your compound and maximize crystal formation.[8]
Q4: I recovered very little product. How can I improve my yield?
Answer: Low recovery is almost always linked to using too much solvent during the dissolution step.[8] A significant portion of your product remains dissolved in the mother liquor.
Primary Solution: Use the absolute minimum volume of boiling solvent needed to fully dissolve your crude product.
Recovering Product from Mother Liquor: Before discarding the filtrate (mother liquor), you can try to recover more product. Reduce the volume by boiling off a portion of the solvent and then cool the concentrated solution again.[8] This "second crop" of crystals will be less pure than the first but can be combined with another crude batch for future purification.
Q5: My crystals are discolored. How can I remove colored impurities?
Answer: If your solution is colored by high-molecular-weight impurities, they can often be removed with activated charcoal.
Procedure: After dissolving your crude product in the hot solvent but before the hot filtration step, remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[7] Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform the hot gravity filtration as usual to remove the charcoal and the insoluble impurities.[7] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems during recrystallization.
Problem
Probable Cause(s)
Recommended Solution(s)
Oily Precipitate Forms
1. Solution is supersaturated. 2. The compound's melting point is below the solvent's boiling point.
Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Insulating the flask can help.[8]
Crystallization Occurs During Hot Filtration
The solution is cooling too quickly in the funnel, causing premature crystal formation.
Use a pre-warmed stemless funnel for filtration.[5] Add a small excess of hot solvent before filtering to ensure the compound remains dissolved. Filter the solution quickly.
No Crystals Form on Cooling
1. Too much solvent was used. 2. The solution needs a nucleation site.
1. Evaporate some solvent and re-cool. 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[3]
Very Low Yield of Crystals
The most common cause is using an excessive amount of solvent to dissolve the crude product.[8]
Use the minimum amount of boiling solvent necessary. Concentrate the mother liquor by evaporation to recover a second crop of crystals.
Foamy or Sludgy Crystals
Crystallization is happening too rapidly, leading to the trapping of solvent and impurities.
Ensure cooling is slow and undisturbed. Gentle stirring during crystallization can sometimes prevent agglomeration and produce finer crystals.[9]
Visual Workflow for Recrystallization
The following diagram outlines the logical steps and decision points in a typical recrystallization experiment for sodium 2-(hydroxymethyl)benzene-1-sulfonate.
Technical Support Center: Stability Optimization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
The following Technical Support Guide is designed for researchers and formulation scientists working with Sodium 2-(hydroxymethyl)benzene-1-sulfonate . Product Code: 2-HMBS-Na Chemical Name: Sodium 2-(hydroxymethyl)benze...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and formulation scientists working with Sodium 2-(hydroxymethyl)benzene-1-sulfonate .
Product Code: 2-HMBS-Na
Chemical Name: Sodium 2-(hydroxymethyl)benzenesulfonate
Critical Issue: Degradation and precipitation in acidic media (pH < 4.0).
Diagnostic Hub: The "Why" and "What"
Before altering your formulation, identify the specific mode of failure. The stability of 2-HMBS-Na is compromised by the Ortho-Effect , where the proximity of the hydroxymethyl (
) and sulfonate () groups drives intramolecular reactions.
Failure Modes & Visual Cues
Observation
Chemical Mechanism
Root Cause
White Precipitate / Cloudiness
Sultone Formation (Cyclization)
Low pH (< 3.0) drives the formation of 3H-2,1-benzoxathiole 1,1-dioxide. This cyclic ester is hydrophobic and less soluble than the salt.
Yellow/Brown Discoloration
Polymerization / Condensation
Formation of benzylic carbocations leads to intermolecular attack, creating methylene-bridged dimers or oligomers (similar to phenol-formaldehyde chemistry).
Loss of Assay (HPLC)
Etherification
In alcoholic solvents (e.g., Methanol/Ethanol) + Acid, the solvent attacks the benzylic carbon, forming an ether.
The Degradation Pathway (Mechanism)
In acidic solutions, the hydroxyl group is protonated, creating a good leaving group (
). This generates a transient benzylic carbocation or a concerted transition state where the neighboring sulfonate oxygen attacks, closing the ring.
Caption: Acid-catalyzed degradation pathways showing the competition between reversible cyclization (Sultone) and irreversible condensation (Polymer).
Formulation & Stabilization Strategies[1]
Strategy A: Thermodynamic Control (pH Buffering)
The most effective stabilization is preventing the protonation of the benzylic hydroxyl group.
Target pH: Maintain pH ≥ 4.5 .
Buffer Selection: Use Citrate (pKa ~4.7) or Acetate (pKa ~4.76) buffers rather than Phosphate (which can catalyze general acid/base hydrolysis).
Protocol: Always adjust the buffer pH before adding the 2-HMBS-Na to prevent localized acid shock.
Strategy B: Kinetic Control (Temperature & Concentration)
If acidic conditions are unavoidable (e.g., during a specific reaction step or HPLC analysis):
Temperature: Reaction rates for sultone formation follow Arrhenius kinetics. Maintain solutions at 4°C .
Impact: Reduces the rate of cyclization by ~4-5x compared to 25°C.
Concentration: Polymerization is a second-order reaction (requires two molecules colliding).
Action: Keep concentrations < 10 mM in acidic media to favor intramolecular cyclization (reversible) over intermolecular polymerization (irreversible).
If your solution has turned cloudy (Sultone formation), you may be able to rescue it:
Neutralize: Immediately add dilute NaOH or KOH to raise pH to > 9.0.
Heat: Warm gently to 40°C for 30 minutes.
Mechanism: Base-catalyzed hydrolysis opens the sultone ring back to the sulfonate salt.
Verify: Check HPLC for return of the parent peak. Note: Discolored (polymerized) solutions cannot be rescued.
Frequently Asked Questions (FAQs)
Q: Can I autoclave solutions of Sodium 2-(hydroxymethyl)benzene-1-sulfonate?A:No. Autoclaving combines high heat (121°C) with potential pH shifts. Even at neutral pH, the thermal energy can overcome the activation barrier for self-condensation or oxidation. Use 0.22 µm filtration for sterilization.
Q: Why does my standard curve look non-linear in acidic mobile phases?A: You are likely degrading your standard during the run. If your mobile phase is acidic (e.g., 0.1% TFA), the molecule may cyclize on the column.
Fix: Use a neutral pH mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.5) or reduce the column temperature to 10-15°C.
Q: I see a new peak at RRT 1.2. Is this an impurity?A: If the solution is acidic, this is likely the 3H-2,1-benzoxathiole 1,1-dioxide (Sultone) . If the solution contains Methanol and is acidic, it could be the methyl ether . Run a mass spec (LC-MS) to confirm:
Q: Can I use DMSO as a stock solvent?A: Yes, DMSO is excellent for the salt. However, avoid "acidified DMSO" which is sometimes used for other compounds. Store stock solutions in pure DMSO at -20°C.
References
Mustafa, A. (1954). The Chemistry of Sultones and Sultams. Chemical Reviews, 54(2), 195-223. (Defines the fundamental cyclization mechanism of hydroxysulfonic acids).
King, J. F., et al. (1969).[2][3] Organic Sulfur Mechanisms. Hydrolysis of 3H-2,1-benzoxathiole 1,1-dioxide. Canadian Journal of Chemistry. (Kinetics of the sultone ring opening/closing).
PubChem. (2025).[4] 3H-2,1-Benzoxathiole 1,1-dioxide Compound Summary. National Library of Medicine. (Physical properties of the degradation product).
Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.
degradation products of sodium 2-(hydroxymethyl)benzene-1-sulfonate in electroplating baths
Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals utilizing electrochemical flow cells, electro-organic synthesis, or ma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals utilizing electrochemical flow cells, electro-organic synthesis, or manufacturing electroplated medical devices. Here, we address the complex degradation profile of sodium 2-(hydroxymethyl)benzene-1-sulfonate —a critical intermediate and additive in electrolytic environments.
I. Frequently Asked Questions (FAQs)
Q1: What drives the degradation of sodium 2-(hydroxymethyl)benzene-1-sulfonate in electrolytic environments?
In an undivided electrolytic cell, molecules are subjected to extreme redox cycling. Sodium 2-(hydroxymethyl)benzene-1-sulfonate is typically formed in situ via the cathodic reduction of 2-formylbenzenesulfonate[1]. However, because the benzylic alcohol moiety is highly reactive, it undergoes rapid anodic oxidation back to the aldehyde, and eventually to a terminal carboxylic acid[2]. The high ionic strength and localized pH gradients at the electrode boundary layers further catalyze these transformations.
Q2: What are the primary chemical degradation products?
The degradation yields three primary classes of impurities:
Over-oxidized species: 2-Sulfobenzoic acid is the primary thermodynamic sink of the anodic pathway[2].
Over-reduced species: Toluene-2-sulfonate emerges from the deep cathodic cleavage of the hydroxyl group.
Q3: How do these impurities impact process yield and purity?
For drug development professionals performing electro-organic synthesis, these highly polar sulfonated byproducts can co-elute with target Active Pharmaceutical Ingredients (APIs), complicating downstream purification. In materials science and medical device plating, the accumulation of 2-sulfobenzoic acid complexes with metal ions, increasing the internal tensile stress of the metallic deposit, which leads to micro-cracking and catastrophic coating failure[3].
II. Degradation Pathway Visualization
Electrochemical degradation pathways of 2-(hydroxymethyl)benzene-1-sulfonate.
III. Quantitative Impurity Profiling Data
Table 1: LC-MS/MS characterization of 2-(hydroxymethyl)benzene-1-sulfonate and its primary degradation products.
Degradation Product
Chemical Formula
Monoisotopic Mass
ESI-MS [M-H]⁻ (m/z)
Primary Mechanism
Relative Abundance (%)
2-(Hydroxymethyl)benzene-1-sulfonate
C₇H₈O₄S
188.01
187.01
N/A (Parent)
-
2-Formylbenzenesulfonate
C₇H₆O₄S
186.00
185.00
Anodic Oxidation
15 - 25
2-Sulfobenzoic Acid
C₇H₆O₅S
202.00
201.00
Deep Oxidation
40 - 60
Toluene-2-sulfonate
C₇H₈O₃S
172.02
171.02
Cathodic Reduction
5 - 10
Oligomeric Tars
Variable
Variable
>400.00
Condensation
< 5
IV. Troubleshooting Guide
Issue 1: Rapid Accumulation of 2-Sulfobenzoic Acid (m/z 201.00)
Symptom: LC-MS analysis shows a massive spike in m/z 201.00. In synthetic workflows, product yield drops; in plating, deposits show high internal stress and brittleness.
Root Cause: The anodic oxidation rate exceeds the cathodic consumption. The benzylic alcohol is rapidly oxidized to an aldehyde and irreversibly driven to a carboxylic acid[1][2].
Resolution:
Cell Redesign: Implement a divided cell using a cation-exchange membrane (e.g., Nafion) to isolate the anodic compartment, preventing the target molecule from reaching the oxidative anode.
Current Density Modulation: If an undivided cell is strictly required, lower the anodic current density by increasing the physical surface area of the anode relative to the cathode.
Issue 2: Formation of Insoluble Precipitates (Oligomeric Tars)
Symptom: Electrolyte turbidity increases; severe fouling/passivation of the working electrode occurs.
Root Cause: At high pH or high localized concentrations, the intermediate 2-formylbenzenesulfonate undergoes base-catalyzed aldol-type condensation reactions, forming high-molecular-weight sulfonated polymers.
Resolution:
pH Control: Maintain the electrolyte pH strictly below 4.0 to thermodynamically inhibit base-catalyzed condensation.
Selective Adsorption: Implement continuous activated carbon filtration (See Protocol 2) to selectively adsorb high-molecular-weight hydrophobic oligomers while leaving the highly polar monomeric sulfonates in solution.
V. Experimental Protocols
Protocol 1: IP-RPLC-MS/MS Quantification of Sulfonate Degradants
Causality & Self-Validation: Sulfonates are highly polar and elute poorly on standard C18 columns. We use Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) with volatile ion-pairing agents to ensure retention while maintaining MS compatibility. The protocol is self-validating through the use of an isotopically labeled internal standard, which corrects for matrix-induced ion suppression caused by the high-salt electrolyte.
Step-by-Step Methodology:
Sample Dilution: Extract 100 µL of the reaction mixture/electrolyte. Dilute 1:100 in LC-MS grade water to prevent ion source fouling.
Internal Standard Addition: Spike the diluted sample with 10 µg/mL of ¹³C₆-2-sulfobenzoic acid.
Mobile Phase A: Water + 5 mM hexylamine + 5 mM acetic acid.
Mobile Phase B: Acetonitrile.
Gradient: Run a linear gradient from 5% B to 60% B over 10 minutes.
Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the [M-H]⁻ transitions (m/z 187.01 for the parent, m/z 201.00 for 2-sulfobenzoic acid).
Validation Check: Verify that the internal standard recovery is within 95-105%. If recovery is <80%, increase the initial dilution factor to further reduce matrix effects.
Causality & Self-Validation: "Dummying" (low current density electrolysis) selectively reduces or oxidizes trace impurities that have lower activation energies than the primary bath components. By holding the cathode potential tightly controlled, we prevent the deep reduction of the hydroxymethyl group while forcing the destruction of reactive oligomers.
Step-by-Step Methodology:
Electrode Setup: Insert a corrugated stainless-steel dummy cathode (to maximize low-current-density surface area) and a platinized titanium anode into the bath.
Potential Control: Apply a controlled cathodic current density of 0.1 - 0.2 A/dm² (low enough to avoid hydrogen evolution and benzylic reduction).
Electrolysis: Run the dummying process for 4 to 6 hours under continuous mechanical agitation.
Filtration: Pass the treated bath through a 0.22 µm activated carbon filter cartridge to capture the agglomerated oligomeric tars.
Validation Check: Perform a Hull Cell test. A healthy, purified bath will yield a bright, uniform deposit across the 1-5 A/dm² range without "burning" or haze at the high-current-density edge.
VI. References
4-Formylbenzenesulfonate|High-Purity Research Chemical - Benchchem
Source: benchchem.com
URL:
Benzenesulfonic Acids and Their Derivatives: 1. General Aspects
Source: scribd.com
URL:
WO2018032006A1 - Systems and methods for treating a metal substrate
Source: google.com (Patents)
URL:
minimizing side reactions during sodium 2-(hydroxymethyl)benzene-1-sulfonate synthesis
This technical guide details the optimization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate synthesis, specifically focusing on the reduction of Sodium 2-formylbenzenesulfonate (benzaldehyde-2-sulfonic acid sodium salt)...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the optimization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate synthesis, specifically focusing on the reduction of Sodium 2-formylbenzenesulfonate (benzaldehyde-2-sulfonic acid sodium salt). This protocol prioritizes the minimization of critical side reactions such as sultone cyclization and Cannizzaro disproportionation.[1]
Reaction Pathway & Critical Side Reactions
The primary synthesis route involves the chemoselective reduction of the aldehyde group in sodium 2-formylbenzenesulfonate using Sodium Borohydride (
). While conceptually simple, the proximity of the sulfonate group () and the hydroxymethyl group () creates a high risk for intramolecular cyclization.
Core Reaction Logic
Target Reaction: Nucleophilic addition of hydride (
Critical Control Point: pH management during workup.[1][3] Acidic conditions trigger the collapse of the open-chain hydroxy-sulfonate into the cyclic sultone.
Visualizing the Reaction Landscape
The following diagram maps the main synthetic pathway against the two most prevalent failure modes: Sultone Cyclization (Acid-mediated) and Cannizzaro Disproportionation (Base-mediated).
Figure 1: Reaction network showing the reversible formation of the sultone impurity and the irreversible Cannizzaro disproportionation.
Troubleshooting Guide: Minimizing Side Reactions
This table correlates observed impurities with specific experimental deviations.
Issue / Observation
Root Cause
Corrective Action
Product contains insoluble crystals (Sultone)
Acidic Workup: The pH dropped below 7.0 during quenching or isolation, promoting intramolecular cyclization between and .[1][3]
Maintain pH > 8.0. Quench excess borohydride with dilute acetic acid only to pH 8-9, or use acetone to consume excess hydride without altering pH significantly.[1][3]
Low Yield + Carboxylic Acid Impurity
Cannizzaro Reaction: High pH (>12) combined with slow addition of reductant allowed the aldehyde to disproportionate.[1]
Control pH & Rate. Buffer the reaction near pH 9-10. Add before any strong base, or ensure the reaction mixture is not highly alkaline prior to reduction.[1][3]
Boron Contamination
Incomplete Quenching/Complexation: Borate esters formed with the product alcohol are difficult to remove.[1][3]
Methanol Co-evaporation. After quenching, evaporate with methanol multiple times to form volatile trimethyl borate () and remove boron.[1][3]
Over-reduction (Desulfonation)
High Temperature: Reaction temperature exceeded 50°C, causing potential cleavage of the bond (rare but possible).[3]
Temperature Control. Conduct the reduction at 0–5°C initially, then warm to room temperature (20–25°C). Do not reflux.[1][3]
Optimized Experimental Protocol
Objective: Synthesis of Sodium 2-(hydroxymethyl)benzene-1-sulfonate with <0.1% Sultone content.
Preparation : Dissolve 1.0 eq of Sodium 2-formylbenzenesulfonate in distilled water (approx. 5-10 volumes). Ensure the solution is clear.
Note: If the starting material contains free acid (low pH), neutralize to pH 7-8 with dilute NaOH before proceeding.[3]
Reduction :
Cool the solution to 0–5°C using an ice bath.
Slowly add 0.3–0.4 eq of
(equivalent to 1.2–1.6 hydride equivalents) portion-wise over 20 minutes.
Mechanism:[1][2][3][5][7][10] Slow addition prevents a sharp exotherm which could degrade the borohydride or promote side reactions [1].[1]
Reaction Monitoring :
Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
Checkpoint: Monitor by HPLC or TLC.[1][3] The disappearance of the aldehyde peak is critical.
Quenching (Critical Step) :
Do NOT use strong acid.
Add excess Acetone (approx. 2 eq relative to
) and stir for 30 minutes. This destroys excess hydride without lowering the pH into the "Sultone Zone" [2].[1]
Alternative: Carefully adjust pH to 8.0–8.5 using 1M Acetic Acid.[1][3] Stop immediately if pH approaches 7.[1][3]
Isolation :
Concentrate the aqueous solution under reduced pressure (rotary evaporator, bath <45°C).
To remove borates: Add Methanol (5 volumes) and concentrate to dryness.[1][3] Repeat 2–3 times.
Recrystallize from Water/Ethanol if high purity is required.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why does my product turn into a water-insoluble solid upon acidification?A: You have formed the sultone (2,1-benzoxathiole 1,1-dioxide).[3] The target sodium salt is water-soluble.[1][3][4][5] Upon acidification, the sulfonate group becomes protonated (
), which immediately attacks the neighboring hydroxyl group to form the cyclic ester (sultone). To recover the salt, treat the solid with aqueous NaOH until it dissolves (pH ~9-10), then evaporate carefully.
Q2: Can I use Lithium Aluminum Hydride (LiAlH4) instead of NaBH4?A:Not recommended.
is incompatible with the sulfonate group (which can be reduced to thiol or desulfonated under harsh conditions) and requires anhydrous solvents (THF/Ether). Sodium 2-formylbenzenesulfonate is typically a sodium salt, insoluble in ether/THF.[1][3] in water is the standard, safer, and more chemoselective choice [3].[3]
Q3: How do I remove the borate salts after reaction?A: Borates can form complexes with the hydroxymethyl group, making purification difficult.[1] The most effective method is azeotropic distillation with methanol .[1][3] The borates form trimethyl borate (
), which is volatile and can be removed on a rotary evaporator.
Q4: Is the Cannizzaro reaction a significant risk?A: Yes, if you use a large excess of NaOH or if the reduction is too slow. In the Cannizzaro reaction, two aldehyde molecules react to form one alcohol (target) and one carboxylic acid (impurity).[11] This reduces your yield by exactly 50% maximum.[1][3] Avoid high pH (>12) to prevent this [4].[1][3]
Technical Comparison Guide: FTIR Characterization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Executive Summary & Application Context Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a critical bifunctional intermediate often employed in the synthesis of sultams, pharmaceutical impurities, and spe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS: 31910-67-5) is a critical bifunctional intermediate often employed in the synthesis of sultams, pharmaceutical impurities, and specialized surfactants. Its dual functionality—combining a hydrophilic sulfonate head group with a reactive hydroxymethyl moiety—makes it structurally distinct but spectrally complex.
For researchers and drug development professionals, the "performance" of an FTIR protocol lies in its ability to:
Distinguish the Ortho-isomer from potential meta/para byproducts.
Validate Ring Opening: Confirm the hydrolysis of the cyclic sultone precursor (2-benzoxathiole 1,1-dioxide).
Quantify Purity: Differentiate the functionalized product from the unfunctionalized sodium benzenesulfonate starting material.
This guide provides a validated spectral fingerprint and a comparative analysis against its primary structural alternatives.[1]
The Spectral Fingerprint: Target Analysis
The FTIR spectrum of sodium 2-(hydroxymethyl)benzene-1-sulfonate is defined by the interplay between the ionic sulfonate group and the hydrogen-bonding hydroxyl group.
Characteristic Peak Assignments
The following table details the definitive bands required for identification.
Functional Group
Wavenumber (cm⁻¹)
Intensity
Causality & Diagnostic Value
O-H Stretch
3200 – 3500
Broad, Medium
Differentiation: Indicates the presence of the hydroxymethyl group. Broadening results from intermolecular hydrogen bonding between the -OH and the sulfonate oxygens.
C-H Stretch (Ar)
3000 – 3100
Weak
Confirmation: Characteristic of aromatic protons.[2][3] Absence of peaks >3000 cm⁻¹ suggests ring saturation (impurity).
C-H Stretch (Alk)
2850 – 2950
Weak
Structural Check: Corresponds to the methylene (-CH₂-) bridge connecting the hydroxyl to the ring.
Aromatic Ring
1590 – 1605
Medium
Skeleton: C=C ring stretching vibrations. Often appears as a doublet with a band near 1475 cm⁻¹.
Sulfonate (Asym)
1150 – 1230
Very Strong
Primary ID: The asymmetric S=O stretch of the ionic sulfonate (-SO₃⁻). This is the dominant feature of the spectrum.
Sulfonate (Sym)
1030 – 1080
Strong
Overlap Zone: Symmetric S=O stretch. Note: The C-O stretch of the primary alcohol also falls here (~1000-1050 cm⁻¹), often creating a single, massive, complex band.
Ortho-Substitution
735 – 770
Strong
Isomer ID: C-H out-of-plane (oop) bending. Ortho-disubstituted benzenes typically show a single strong band in this region, unlike mono-substituted analogs.
Comparative Performance Analysis
To ensure scientific integrity, one must compare the target against its likely "impostors" in a reaction mixture: the unfunctionalized precursor (Sodium Benzenesulfonate ) and the cyclized precursor (Sultone ).
Table 2: Comparative Spectral Shifts[4]
Feature
Target: Na 2-(hydroxymethyl)...
Alt 1: Na Benzenesulfonate
Alt 2: Sultone (Cyclic Ester)
O-H Region
Present (Broad)
Absent (unless wet)
Absent
Sulfonate Nature
Ionic (-SO₃Na)
Ionic (-SO₃Na)
Covalent Sulfonate Ester
S=O Asym Stretch
1150 – 1230 cm⁻¹
1180 – 1200 cm⁻¹
High Shift: ~1330 – 1370 cm⁻¹
S=O Sym Stretch
1030 – 1080 cm⁻¹
1040 – 1050 cm⁻¹
High Shift: ~1160 – 1180 cm⁻¹
Substitution Pattern
Ortho (735-770 cm⁻¹)
Mono (690 & 750 cm⁻¹)
Ortho (740-760 cm⁻¹)
Primary C-O
Present (~1000-1050 cm⁻¹)
Absent
C-O-S stretch (different environment)
Technical Insight: The "Sultone Shift"
The most critical "performance" metric for reaction monitoring is the shift of the sulfonyl bands.
Scenario: Hydrolysis of 2-benzoxathiole 1,1-dioxide (Sultone) to the Target Salt.
Observation: You will observe the disappearance of the high-frequency sulfonate ester bands (~1350/1170 cm⁻¹) and the emergence of the lower-frequency ionic sulfonate bands (~1200/1050 cm⁻¹). This "Red Shift" is due to the loss of double-bond character in the S-O bond upon converting from a covalent ester to a resonance-stabilized anion.
Experimental Protocol: Self-Validating Workflow
Rationale: Sulfonate salts are hygroscopic. Water interference can mask the O-H stretch and broaden the sulfonate regions. This protocol minimizes environmental error.
Method: ATR-FTIR (Attenuated Total Reflectance)
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR crystal.
Pre-Treatment (Critical):
Dry the sample in a vacuum oven at 60°C for 4 hours to remove surface moisture.
Validation: Run a background scan of the clean crystal to ensure no atmospheric water vapor interference (bands at 3600-3800 cm⁻¹).
Sample Loading:
Place ~5 mg of the white crystalline powder onto the crystal.
Apply high pressure using the anvil. Note: Sulfonates are hard salts; poor contact yields noisy spectra. Ensure the "Force Gauge" is maximized (if available).
Acquisition:
Resolution: 4 cm⁻¹
Scans: 32 (minimum) to improve Signal-to-Noise ratio in the fingerprint region.
Self-Validation Check: Look for the "Water Scissor" band at ~1640 cm⁻¹. If this is strong (>10% absorbance), the sample is wet, and the O-H region data is unreliable. Re-dry.
Decision Logic & Validation Pathway
The following diagram illustrates the logical workflow to confirm the identity of Sodium 2-(hydroxymethyl)benzene-1-sulfonate against its alternatives.
Figure 1: Decision tree for spectral identification, distinguishing the target from precursors and unfunctionalized analogs.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
NIST Chemistry WebBook. Infrared Spectrum of Benzenesulfonic acid, sodium salt. National Institute of Standards and Technology.[4] Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons. (Source for Sulfonate vs. Sulfonate Ester frequency shifts).
Comparative Guide to HPLC Method Development for Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Executive Summary & The Analyte Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) method for sodium 2-(hydroxymethyl)benzene-1-sulfonate presents a classic chromatographic challenge. The sodium...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analyte Challenge
Developing a robust High-Performance Liquid Chromatography (HPLC) method for sodium 2-(hydroxymethyl)benzene-1-sulfonate presents a classic chromatographic challenge. The sodium salt of this molecule dissociates completely in aqueous media. The sulfonate moiety (
) is highly acidic (), meaning it remains permanently ionized across the entire operational pH range of standard silica-based HPLC columns (pH 2–8). Furthermore, the hydroxymethyl group () acts as a strong hydrogen bond donor and acceptor, heavily hydrating the molecule.
When injected onto a standard Reversed-Phase (RP) C18 column, the thermodynamic drive for this highly polar, charged analyte to partition into the hydrophobic alkyl chains is negligible. It is repelled by the stationary phase and elutes in the void volume (
), resulting in zero retention, poor peak shape, and extreme susceptibility to matrix suppression[1]. Therefore, successful method development requires fundamentally altering the retention mechanism through either mobile phase manipulation or specialized stationary phase selection[2].
Mechanistic Evaluation of Chromatographic Alternatives
As a Senior Application Scientist, I evaluate method development not just by trial and error, but by matching the physicochemical properties of the analyte to the specific retention mechanisms of the chromatographic system. We will compare three distinct approaches:
Approach A: Ion-Pairing Chromatography (IPC)
Mechanism & Causality: IPC utilizes a standard C18 column but modifies the mobile phase with a lipophilic ion-pairing reagent, such as tetrabutylammonium hydroxide (TBAH). The positively charged ammonium ion forms a reversible electrostatic complex (an ion pair) with the negatively charged sulfonate. This resulting complex is electrically neutral and highly hydrophobic, allowing it to partition effectively into the C18 stationary phase[1][3].
Limitations: The long alkyl chains of the IP reagent strongly adsorb to the C18 phase, permanently altering the column's selectivity. Furthermore, non-volatile IP reagents like TBAH cause severe ionization suppression and source contamination in Electrospray Ionization Mass Spectrometry (ESI-MS)[4]. While volatile alternatives like dihexylammonium acetate can be used for LC-MS, background noise remains a persistent challenge[5].
Mechanism & Causality: HILIC operates via a complex mechanism involving partitioning, hydrogen bonding, and weak electrostatic interactions. It employs a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile) containing a small percentage of aqueous buffer[6]. The polar stationary phase immobilizes a water-rich layer on its surface. The highly polar sulfonate analyte partitions from the bulk organic mobile phase into this immobilized aqueous layer.
Advantages: HILIC is exceptionally MS-compatible due to the high volatility of the mobile phase. However, it requires the analyte to be soluble in high concentrations of organic solvent, which can be challenging for sodium salts[6].
Approach C: Mixed-Mode Chromatography (MMC)
Mechanism & Causality: MMC stationary phases incorporate both hydrophobic (alkyl chains) and ion-exchange (e.g., quaternary amine) functional groups on the same silica ligand[2][7]. The benzene ring of the analyte interacts with the hydrophobic portion of the ligand, while the fully ionized sulfonate group undergoes strong electrostatic attraction with the anion-exchange sites[7][8].
Advantages: This dual-retention mechanism allows for independent control of retention: the organic modifier concentration controls the hydrophobic interaction, while the buffer concentration and pH control the ionic interaction[8]. MMC eliminates the need for IP reagents in the mobile phase, offering excellent MS compatibility and faster equilibration times[2][4].
Decision Matrix: Selecting the Optimal Workflow
Logical workflow for selecting the optimal HPLC method for highly polar sulfonate analytes.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below includes a built-in self-validation step to confirm the thermodynamic system is functioning as intended before running precious samples.
Protocol 1: Mixed-Mode Chromatography (Recommended for LC-MS & UV)
Objective: Achieve robust retention of the sulfonate without system-contaminating mobile phase additives.
Column: Mixed-mode Reversed-Phase/Anion-Exchange (e.g., Primesep D or Acclaim Trinity P1), 150 × 4.6 mm, 5 µm.
Mobile Phase: Isocratic 50% Acetonitrile / 50% Water containing 20 mM Ammonium Formate, adjusted to pH 4.0 with formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm or ESI-MS (Negative Ion Mode).
Step-by-Step:
Flush the column with 50% ACN / 50% Water (unbuffered) for 10 column volumes (CV) to remove storage solvents.
Introduce the buffered mobile phase and equilibrate for 15 CV.
Prepare the sample in the mobile phase to prevent solvent mismatch.
Self-Validation & System Suitability: Inject a system suitability mixture containing a neutral marker (e.g., toluene) and the target sulfonate. The neutral marker validates the hydrophobic retention capacity, while the sulfonate validates the anion-exchange capacity. The method is validated if the retention factor (
) of the sulfonate is > 3.0 and peak asymmetry () is between 0.9 and 1.2.
Protocol 2: Ion-Pairing Chromatography (Recommended for Legacy UV Systems)
Objective: Retain the sulfonate on a standard C18 column using an IP reagent.
Mobile Phase: Isocratic 15% Acetonitrile / 85% Water containing 5 mM Tetrabutylammonium hydroxide (TBAH), adjusted to pH 6.0 with phosphoric acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Step-by-Step:
Prepare the mobile phase by dissolving TBAH in water, adjusting the pH, and then adding the organic modifier to prevent precipitation.
Equilibrate the column extensively. IP reagents require at least 30–50 CV to fully saturate the stationary phase.
Monitor the UV baseline; equilibration is complete only when the baseline is perfectly flat.
Self-Validation & System Suitability: Perform five replicate injections of the standard. Because IP column saturation is dynamic, the method is only considered self-validating when the relative standard deviation (RSD) of the retention time across the 5 injections is < 0.5%. A drifting retention time indicates incomplete column saturation[1][3].
Mobile Phase: Isocratic 80% Acetonitrile / 20% Water containing 10 mM Ammonium Acetate, pH 4.5.
Flow Rate: 0.3 mL/min.
Detection: ESI-MS (Negative Ion Mode).
Step-by-Step:
Equilibrate the column with the mobile phase for 20 CV to establish the immobilized aqueous layer.
Critical Step: Dissolve the sodium 2-(hydroxymethyl)benzene-1-sulfonate sample in a solvent matching the mobile phase (80% ACN). If the sample is dissolved in 100% water, it will disrupt the aqueous layer upon injection.
Self-Validation & System Suitability: Inject the standard at two different injection volumes (e.g., 1 µL and 5 µL). Calculate the theoretical plates (
). If drops by more than 20% at the higher injection volume, it indicates solvent-induced band broadening, validating that the injection solvent is too aqueous and must be adjusted[6].
Comparative Performance Data
The following table summarizes the quantitative performance metrics expected for sodium 2-(hydroxymethyl)benzene-1-sulfonate across the evaluated methodologies.
Performance Metric
Standard RP-HPLC (C18)
Ion-Pairing (IPC)
HILIC
Mixed-Mode (MMC)
Retention Factor ()
< 0.2 (Void Volume)
3.0 - 8.0
2.0 - 5.0
4.0 - 10.0
Peak Asymmetry ()
> 2.0 (Severe Tailing)
1.0 - 1.3
0.9 - 1.2
0.9 - 1.1
Equilibration Time
10 Column Volumes
> 40 Column Volumes
20 Column Volumes
15 Column Volumes
MS Compatibility
Excellent (but no retention)
Poor (Ion suppression)
Excellent
Excellent
Gradient Flexibility
High
Low (Baseline drift)
Moderate
High
Senior Application Scientist Recommendations
For modern pharmaceutical and drug development analysis, Mixed-Mode Chromatography (MMC) is the superior choice for quantifying sodium 2-(hydroxymethyl)benzene-1-sulfonate. Its dual-retention mechanism eliminates the need for system-contaminating ion-pairing reagents while maintaining robust retention, excellent peak shape, and flawless MS compatibility.
HILIC serves as a strong secondary option if ultra-high MS sensitivity is required, provided the sodium salt's solubility in 80% acetonitrile is carefully managed during sample preparation. Ion-Pairing Chromatography (IPC) should be strictly reserved for legacy UV-only methods where dedicated columns are acceptable and MS detection is not required.
References
1.[1] Ion pair chromatography reagents. itwreagents.com.1
2.[2] Mixed-Mode Chromatography—A Review. LCGC International. 2
3.[4] Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. 4
4.[3] Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. South Dakota State University. 3
5.[5] Ion‐pairing high‐performance liquid chromatography‐mass spectrometry of impurities and reduction products of sulphonated azodyes. ResearchGate. 5
6.[7] HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. SIELC Technologies. 7
7.[8] HILIC/anion-exchange/cation-exchange multimodal media. Google Patents. 8
8.[6] HILIC methods in pharmaceutical analysis. Academia.edu.6
mass spectrometry fragmentation of sodium 2-(hydroxymethyl)benzene-1-sulfonate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Sodium 2-(hydroxymethyl)benzene-1-sulfonate Executive Summary Differentiation of positional isomers in aromatic sulfonates is a critical challenge in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Sodium 2-(hydroxymethyl)benzene-1-sulfonate
Executive Summary
Differentiation of positional isomers in aromatic sulfonates is a critical challenge in pharmaceutical impurity profiling and metabolite identification. Sodium 2-(hydroxymethyl)benzene-1-sulfonate (2-HMBS), often encountered as a degradation product or synthetic intermediate, exhibits a unique "Ortho Effect" under Electrospray Ionization (ESI) that distinguishes it from its meta- and para- counterparts. This guide outlines the specific fragmentation mechanisms, compares the performance of ionization modes, and provides a validated experimental workflow for unambiguous identification.
Part 1: Mechanistic Insight & The Ortho Effect
The defining characteristic of 2-HMBS in mass spectrometry is the proximity of the hydroxymethyl group (-CH₂OH) and the sulfonate group (-SO₃⁻). In the ortho position, these groups undergo a gas-phase interaction that is sterically impossible for the para isomer.
The Mechanism: Cyclization-Induced Dehydration
Under Collision-Induced Dissociation (CID), the ortho isomer undergoes a facile loss of water (18 Da) to form a cyclic sultone-like intermediate. This pathway is energetically favorable due to the formation of a stable five-membered ring (2,1-benzoxathiole 1,1-dioxide framework).
Key Differentiator:
Ortho (2-HMBS): Dominant transition [M-Na]⁻ (
187) [M-Na-H₂O]⁻ ( 169).
Para/Meta Isomers: The distance prevents cyclization. The dominant pathway is typically the direct loss of the sulfite radical (
SO₃) or sulfur dioxide (SO₂), leading to phenolic radical anions.
Part 2: Comparative Analysis of Ionization Modes
For the analysis of sodium sulfonates, the choice of ionization polarity is not merely a preference but a determinant of sensitivity and structural information.
Table 1: Performance Comparison of Ionization Modes for 2-HMBS
Feature
Negative Mode ESI (-)
Positive Mode ESI (+)
Verdict
Primary Ion
( 187)
( 233) or
Negative Mode Superior
Sensitivity
High. Sulfonates are pre-charged anions; ionization efficiency is near 100%.
Low. Requires adduct formation (Na⁺) which is concentration-dependent and prone to suppression.
Negative Mode Superior
Fragmentation
Diagnostic. Yields structural backbone cleavages and specific rearrangements (Ortho effect).
Non-Specific. Often dominated by loss of Na⁺ or non-diagnostic adduct shuffling.
Negative Mode Superior
Background
Low. Few endogenous matrix interferences in negative mode at low mass range.
High. Solvent clusters and sodium adducts of contaminants often obscure the signal.
Negative Mode Superior
Application Note: Positive mode should only be used as a confirmatory tool to verify molecular weight via the sodium dimer adduct
. For quantitation and structural elucidation, ESI(-) is the mandatory standard.
Part 3: Experimental Workflow & Data Interpretation
Protocol: LC-MS/MS Profiling
Objective: To differentiate 2-HMBS from its isomers using ESI(-) MS/MS.
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (v/v). Dilute to 1 µg/mL for infusion.
Collision Energy (CE): Ramp 10–40 eV to observe the onset of the
169 fragment.
Fragmentation Data Comparison
The following table contrasts the spectral fingerprints of the ortho (target) and para (alternative) isomers.
Table 2: MS/MS Fragment Ions and Relative Abundance
Precursor ( 187)
Ortho-Isomer (2-HMBS)
Para-Isomer (4-HMBS)
Mechanistic Origin
169
High (100%)
< 5% (Trace/Absent)
[M-H₂O]⁻ Cyclization (Ortho effect).
107
Medium (30-50%)
High (100%)
[M-SO₃]⁻ Direct cleavage of sulfonate group.
80
Low (10-20%)
Medium (40%)
[SO₃]⁻ Charge retention on the leaving group.
105
Medium (20-40%)
Low (<10%)
[M-H₂O-SO₂]⁻ Secondary fragmentation of the sultone.
Part 4: Visualization of Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for the definitive identification of the ortho isomer.
Caption: Divergent fragmentation pathways. The green path (Ortho) is diagnostic for 2-HMBS due to the unique water loss.
Part 5: References
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Ortho Effects in Benzoic Acid Derivatives. Source:
Holčapek, M., et al. (2010). Fragmentation behaviors of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Source:
Lunar, L., et al. (2004). Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. Journal of Chromatography A. Source:
BenchChem Technical Guides. Mass Spectrometry Fragmentation Patterns of Isomeric Alcohols and Sulfonates. Source:
Comparative
Technical Evaluation: Sodium 2-(hydroxymethyl)benzene-1-sulfonate vs. Aryl Sulfonate Derivatives
Executive Summary & Compound Profile Target Compound: Sodium 2-(hydroxymethyl)benzene-1-sulfonate CAS: 31910-67-5 (and related hydrates) Class: Functionalized Aryl Sulfonate / Hydrotrope This guide provides a critical te...
This guide provides a critical technical comparison between Sodium 2-(hydroxymethyl)benzene-1-sulfonate (SHBS) and standard industry alternatives: Sodium Benzenesulfonate (SBS) , Sodium Xylenesulfonate (SXS) , and Sodium Dodecylbenzenesulfonate (SDBS) .
Unlike standard alkyl-benzene sulfonates which rely solely on hydrophobic exclusion for performance, SHBS introduces a benzylic hydroxyl group (-CH₂OH) at the ortho position. This structural modification fundamentally alters its physicochemical behavior, transitioning it from a simple surfactant/hydrotrope to a reactive intermediate and hydrogen-bonding modulator .
Core Value Proposition
Enhanced Hydrotropy: The hydroxymethyl group acts as a secondary polar head, increasing water solubility and modifying the "salting-in" constant (
) compared to SBS.
Reactivity (The "Sultone" Factor): Unlike inert SXS, SHBS is a latent precursor to 2-sulfobenzoic acid cyclic ester (sultone) . This makes it valuable for synthetic applications (as a leaving group or alkylating agent precursor) but requires stricter thermal control than SBS.
Physicochemical Performance Comparison
The following data synthesizes experimental baselines for these compound classes.
The defining feature of SHBS is the ortho-hydroxymethyl group. This proximity creates a "neighboring group effect" absent in SBS or SXS.
Diagram 1: Hydrotropy & Reactivity Pathways
The diagram below illustrates the dual nature of SHBS: its ability to form hydrogen-bond networks (Performance Mode) and its potential to cyclize under stress (Failure Mode).
Caption: Figure 1. Dual-pathway mechanism of SHBS. Under neutral conditions (top), the hydroxymethyl group enhances solubility via H-bonding. Under acidic/thermal stress (bottom), it undergoes cyclization to form a reactive sultone, distinguishing it from inert SBS/SXS.
Experimental Protocols
To validate the performance differences, the following protocols are recommended. These are designed to be self-validating: if the control does not behave as expected, the experiment is invalid.
Protocol A: Comparative Hydrotropic Efficiency (Cloud Point Determination)
Objective: Quantify the ability of SHBS vs. SXS to solubilize a hydrophobic drug/dye (e.g., Riboflavin or Disperse Red 13).
Reagents:
Test Solutions: 0.5M, 1.0M, 2.0M aqueous solutions of SHBS, SBS, and SXS.
Solute: Riboflavin (Vitamin B2) - chosen for its distinct UV-Vis absorbance and low water solubility.
Methodology:
Preparation: Prepare saturated solutions of Riboflavin in water (Control) and in each hydrotrope concentration.
Equilibration: Shake samples at 25°C for 24 hours in sealed vials protected from light.
Filtration: Filter through 0.45 µm PVDF membrane to remove undissolved solute.
Quantification: Dilute filtrates 1:10 with water and measure Absorbance at 444 nm.
Calculation:
Expected Outcome:
SXS: Linear increase in solubility (SF ~10-20 at high conc) due to hydrophobic stacking.
SHBS: Sigmoidal or higher linear slope than SBS. The -OH group should allow SHBS to solubilize polar-nonpolar hybrids (like Riboflavin) more effectively than SBS due to hydrogen bonding with the ribityl chain.
Validation: If
, the concentration is too low to observe hydrotropy (Minimum Hydrotrope Concentration, MHC, not reached).
Protocol B: Thermal Stability & Cyclization Stress Test
Objective: Determine the operational window before SHBS degrades into sultones (critical for safety in scale-up).
Methodology:
Setup: Prepare a 10% w/w solution of SHBS in D₂O (for NMR) or water (for HPLC).
Acidification: Adjust one aliquot to pH 2.0 using HCl; keep another at pH 7.0.
Stress: Heat both aliquots to 80°C for 4 hours.
Analysis (HPLC):
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (Gradient).
Detection: UV at 254 nm.
Marker Identification:
SHBS: Elutes early (polar).
Sultone: Elutes later (less polar, loss of ionic charge if cyclic).
Interpretation:
SBS/SXS: Will show 0% degradation at pH 2/80°C (Peaks remain constant).
SHBS: At pH 2, look for the disappearance of the SHBS peak and appearance of a new non-ionic peak. This confirms the "Sultone Risk" and validates the need for neutral pH processing.
Application Recommendations
Based on the structural and experimental analysis:
For Drug Formulation: Use SHBS when the drug molecule has H-bond donors/acceptors (e.g., peptides, nucleosides). The hydroxymethyl group offers a "lock-and-key" solvation shell that simple SXS cannot provide.
For Organic Synthesis: Use SHBS as a "masked" electrophile. It can be stable in basic conditions but activated by acid to react with amines or thiols, transferring the benzyl-sulfonate moiety.
For Detergents: Stick to SXS or SDBS . SHBS is likely too costly and chemically sensitive for high-volume, high-temperature spray drying processes used in detergent manufacturing.
References
BenchChem. (2025).[1] A Comparative Guide: Sodium 4-isopropylbenzenesulfonate vs. Sodium Xylene Sulfonate as Hydrotropes. Retrieved from
National Institutes of Health (NIH). (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns. PubMed. Retrieved from [Link]
MDPI. (2025). Comparative Toxicological Evaluation of Solubilizers and Hydrotropic Agents. Retrieved from [Link]
Global Product Strategy. (2025). Safety Summary: Sodium linear alkylbenzene sulfonate.[2] Kao Corporation.[2] Retrieved from [Link]
ResearchGate. (2025). Dilational Properties of Hydroxy-substituted Sodium Alkyl Benzene Sulfonate. Retrieved from [Link]
Technical Comparison: Saccharin vs. Sodium 2-(hydroxymethyl)benzene-1-sulfonate in Nickel Electrodeposition
This guide provides an in-depth technical comparison between Saccharin (the industry benchmark) and Sodium 2-(hydroxymethyl)benzene-1-sulfonate (SHBS), a specialized alternative, for use as Class I additives in nickel el...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Saccharin (the industry benchmark) and Sodium 2-(hydroxymethyl)benzene-1-sulfonate (SHBS), a specialized alternative, for use as Class I additives in nickel electroplating.
Executive Summary
In nickel electroplating, Saccharin (o-sulfobenzimide) is the dominant Class I brightener/carrier used to reduce internal stress and refine grain structure. However, its breakdown products and sensitivity to metallic impurities (specifically Zinc) can compromise bath life. Sodium 2-(hydroxymethyl)benzene-1-sulfonate (SHBS) —a hydroxy-sulfonate derivative—serves as a robust alternative. While SHBS offers superior tolerance to impurities and hydrolytic stability, it generally exhibits lower brightening efficiency and leveling power compared to Saccharin.
Benzene ring + Sulfonate (-SO₃Na) + Hydroxymethyl (-CH₂OH)
Functional Group
Sulfonyl imide (Strong adsorption)
Hydroxy-sulfonate (Moderate adsorption)
Solubility
High (>800 g/L)
High
Stability
Susceptible to hydrolysis (forms benzamide/sulfonates)
High hydrolytic stability (no amide bond)
Mechanism of Action
Saccharin: The "Compressive Stress" Generator
Saccharin functions via strong adsorption on the cathode surface. The sulfonyl oxygen and imide nitrogen facilitate a dense adsorbed layer that inhibits lateral crystal growth, forcing new nucleation (grain refinement).
Inclusion: During plating, the molecule is cleaved; Sulfur (S) and Carbon (C) are incorporated into the deposit.
Stress: The inclusion of S causes lattice expansion, generating compressive stress that counteracts the natural tensile stress of nickel deposition.
SHBS: The "Zinc-Tolerant" Carrier
SHBS adsorbs primarily through the sulfonate group. The hydroxymethyl group (-CH₂OH) is less electron-withdrawing than the carbonyl in saccharin, leading to weaker adsorption energy.
Zinc Tolerance: Unlike Saccharin, SHBS does not form insoluble complexes with Zinc (
) impurities, preventing the formation of "black streaks" in low-current density (LCD) areas.
Stress: It provides stress relief (sulfur inclusion) but typically yields lower compressive stress values than Saccharin.
Figure 1: Mechanistic pathways of Saccharin vs. SHBS adsorption and effect on nickel deposit.
Performance Comparison Data
The following data summarizes typical performance in a Watts Nickel bath (
based).
Metric
Saccharin
SHBS
Implication
Internal Stress
-60 to -100 MPa (Compressive)
-20 to -50 MPa (Compressive)
Saccharin is better for thick, ductile deposits.
Grain Size
< 40 nm (Nanocrystalline)
50–100 nm
Saccharin yields brighter, harder deposits.
Leveling
Moderate
Low
SHBS requires stronger Class II brighteners (e.g., butynediol).
Zinc Tolerance
Poor (Dark LCD at >20 ppm Zn)
Excellent (Tolerates >100 ppm Zn)
Use SHBS in baths with high impurity loads (e.g., die-cast zinc plating).
Consumption
15–20 mg/Ah
10–15 mg/Ah
SHBS is consumed more slowly due to higher stability.
Experimental Protocols for Validation
To validate these differences in your specific electrolyte, perform the following protocols.
Objective: Quantify the stress-reducing capability of the additive.
Preparation: Clean a stainless steel helix (spiral) and weigh it.
Setup: Mount the helix on the contractometer. Plate nickel at 40 A/ft² (4.3 A/dm²) for 30 minutes in a Watts bath containing the additive (e.g., 2 g/L).
Measurement: The helix will twist due to deposit stress.
Elemental Analysis Standards for Sodium 2-(hydroxymethyl)benzene-1-sulfonate: A Comparative Guide on Analytical Methodologies
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: Sodium 2-(hydroxymethyl)benzene-1-sulfonate (Formula: C₇H₇NaO₄S | MW: 210.18 g/mol ) As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound Profile: Sodium 2-(hydroxymethyl)benzene-1-sulfonate (Formula: C₇H₇NaO₄S | MW: 210.18 g/mol )
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by alkali metal sulfonates. Sodium 2-(hydroxymethyl)benzene-1-sulfonate is a critical intermediate and reagent in pharmaceutical synthesis. However, quantifying its elemental composition (C, H, S, O, and Na) requires a bifurcated analytical approach. Standard combustion analyzers often fail to yield accurate sulfur and carbon recoveries for this compound due to the formation of stable alkali ash.
This guide objectively compares calibration standards and methodologies, providing a self-validating, field-proven workflow for the absolute quantification of this compound.
The Analytical Challenge & Causality (E-E-A-T)
When analyzing organic sulfonates containing sodium, standard CHNS flash combustion at 1000°C is insufficient[1].
The Causality of Signal Loss: During flash combustion, the sodium matrix reacts with sulfur and oxygen to form highly stable sodium sulfate (Na₂SO₄) or sodium carbonate (Na₂CO₃) ash. Because these inorganic salts do not decompose fully at standard furnace temperatures, a significant portion of the sulfur and carbon is retained in the crucible rather than traveling to the Thermal Conductivity Detector (TCD) as SO₂ and CO₂[2]. This results in artificially low %C and %S readings.
The Chemical Intervention: To break this thermodynamic trap, we must introduce a combustion catalyst—typically Vanadium Pentoxide (V₂O₅) . V₂O₅ acts as both an oxygen donor and an acidic flux. It chemically attacks the alkali ash during combustion, forcing the quantitative release of SO₂ and CO₂, thereby ensuring 100% recovery of the target elements.
Comparison of Calibration Standards
To accurately quantify the C, H, and S in sodium 2-(hydroxymethyl)benzene-1-sulfonate, the CHNS analyzer must be calibrated using a high-purity micro-analytical standard. The ideal standard should closely mirror the target analyte's elemental ratios to minimize detector linearity errors[2].
Table 1: Elemental Composition of Common CHNS Standards vs. Target Analyte
Compound
Formula
% Carbon
% Hydrogen
% Sulfur
% Nitrogen
Suitability for Target
Target Analyte
C₇H₇NaO₄S
40.00%
3.36%
15.26%
0.00%
N/A
Methionine
C₅H₁₁NO₂S
40.25%
7.43%
21.49%
9.39%
Optimal. Near-perfect match for %C and close to %S.
Sulfanilamide
C₆H₈N₂O₂S
41.84%
4.68%
18.62%
16.27%
Excellent. Highly stable CRM; standard baseline choice.
BBOT
C₂₆H₂₆N₂O₂S
72.53%
6.09%
7.45%
6.51%
Poor. Carbon-to-Sulfur ratio is too high for this specific analyte.
Data Interpretation:Methionine and Sulfanilamide are the superior calibration standards for this compound. Their carbon and sulfur mass fractions closely align with the target, ensuring the TCD response remains within the optimal calibration curve[2].
Methodological Comparison: Combustion vs. Wet Digestion
Because CHNS analyzers cannot detect sodium, a dual-methodology approach is required for full elemental profiling.
Table 2: Performance Comparison of Analytical Techniques
Parameter
Modified CHNS/O Combustion (with V₂O₅)
Microwave Digestion + ICP-OES
Target Elements
C, H, S, O, N
Na, S (as orthogonal validation)
Sample Size
2 – 3 mg
50 – 100 mg
Analysis Time
~12 minutes per run
~2 hours (including digestion)
Matrix Effects
High (Requires V₂O₅ to prevent Na₂SO₄ ash)
Low (Complete dissolution in HNO₃/H₂O₂)
Primary Advantage
Direct, simultaneous quantification of organics.
Mandatory for Na; highly sensitive for metals.
Experimental Workflows & Logical Relationships
To visualize the required bifurcated approach, the following decision tree outlines the analytical pathways required for complete characterization.
Figure 1: Analytical decision tree for the comprehensive elemental profiling of sodium sulfonates.
Figure 2: Mechanistic pathway of modified flash combustion for CHNS analysis of alkali sulfonates.
Step-by-Step Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . Quality Control (QC) checks are built directly into the sequence to monitor for calibration drift and incomplete combustion[2].
Protocol A: Modified CHNS Analysis (Quantification of C, H, S)
Calibration: Calibrate the Elemental Analyzer using 2–3 mg of Methionine standard (K-factor method).
Sample Preparation: Accurately weigh 2.0 to 2.5 mg of sodium 2-(hydroxymethyl)benzene-1-sulfonate into a tin capsule.
Catalyst Addition: Add approximately 10 mg of high-purity Vanadium Pentoxide (V₂O₅) directly into the tin capsule with the sample. Crimp the capsule tightly to exclude atmospheric air.
Combustion: Drop the capsule into the combustion furnace (>1000°C) under a dynamic pulse of oxygen[1]. The V₂O₅ will prevent the sodium from trapping the sulfur.
Reduction & Separation: The resulting gases flow through a copper reduction reactor (to reduce NOₓ to N₂) and are separated via a GC column[1].
Detection: Quantify the peaks using a Thermal Conductivity Detector (TCD)[2].
Self-Validation Step: Every 10th sample, run a certified Sulfanilamide standard as an "unknown." If the detected Carbon or Sulfur deviates by > ±0.3% absolute from theoretical values, the sequence must automatically halt for recalibration.
Protocol B: Microwave Digestion & ICP-OES (Quantification of Na)
Sample Preparation: Weigh 50 mg of the sample into a pre-cleaned microwave digestion vessel.
Digestion: Add 6 mL of concentrated Nitric Acid (HNO₃) and 2 mL of Hydrogen Peroxide (H₂O₂). Digest in a closed-vessel microwave system at 200°C for 20 minutes.
Dilution: Transfer the digested clear solution to a 50 mL volumetric flask. Spike with 1 ppm Yttrium (Y) as an internal standard to correct for matrix viscosity differences. Dilute to volume with Type 1 ultrapure water.
Analysis: Analyze the solution via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
Quantification: Measure the Sodium emission line at 589.592 nm . (Optional: Monitor Sulfur at 181.972 nm to orthogonally cross-validate the CHNS sulfur recovery).
References
VELP Scientifica. (2021). CHNS Determination in Reference Soil Samples (Application Note). Retrieved from [Link]
A Comparative Guide to the Characterization of Sodium 2-(hydroxymethyl)benzene-1-sulfonate Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity, identity, and stability of starting materials and intermediates are paramo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity, identity, and stability of starting materials and intermediates are paramount. Sodium 2-(hydroxymethyl)benzene-1-sulfonate, a key organic intermediate, is no exception. Establishing a well-characterized reference standard for this compound is a critical, non-negotiable step to ensure the reliability and reproducibility of any downstream application, from synthesis to quality control.
The Analytical Imperative: A Multi-Pronged Approach
A single analytical technique is rarely sufficient to fully characterize a reference standard. A holistic strategy employing orthogonal methods is essential to build a complete and accurate profile of the material. For sodium 2-(hydroxymethyl)benzene-1-sulfonate, a combination of spectroscopic and chromatographic techniques is recommended to unequivocally determine its identity, purity, and assay.
Comparative Analysis of Key Characterization Techniques
The following table summarizes the primary analytical techniques for the characterization of sodium 2-(hydroxymethyl)benzene-1-sulfonate, highlighting their respective strengths and the specific information they provide.
Analytical Technique
Purpose
Strengths
Considerations
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
- High sensitivity and resolution for separating the main component from impurities. - Can be coupled with various detectors (UV, MS) for enhanced specificity.
- Method development and validation are required. - A suitable reference standard is needed for accurate quantification.
- High sensitivity and specificity for molecular weight determination. - Can be used to identify unknown impurities when coupled with a separation technique like HPLC.
- May not be quantitative without an appropriate internal standard. - Ionization efficiency can vary between compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
- Functional Group Identification
- Provides a characteristic "fingerprint" of the molecule. - Quick and non-destructive.
- Primarily qualitative. - May not be sensitive to minor impurities.
Elemental Analysis (CHNS)
- Confirmation of Elemental Composition
- Provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. - Can indicate the presence of inorganic impurities.
- Does not provide structural information. - Requires a highly purified sample for accurate results.
Karl Fischer Titration
- Water Content Determination
- Accurate and precise method for quantifying water content.
- Specific for water and does not detect other volatile impurities.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are based on established methods for similar aromatic sulfonate compounds and should be validated for the specific analysis of sodium 2-(hydroxymethyl)benzene-1-sulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) signals, the precise structure of sodium 2-(hydroxymethyl)benzene-1-sulfonate can be confirmed.
Experimental Workflow:
Caption: Workflow for NMR-based characterization.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh approximately 10-15 mg of the sodium 2-(hydroxymethyl)benzene-1-sulfonate reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), in a 5 mm NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Set up the experiment to acquire both ¹H and ¹³C spectra. A field strength of 400 MHz or higher is recommended for better signal dispersion.
Data Acquisition: Acquire the ¹H spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. Following this, acquire the ¹³C spectrum, which will likely require a greater number of scans.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Spectral Interpretation:
¹H NMR: Expect to see signals corresponding to the aromatic protons and the methylene protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: Expect to see signals for each unique carbon atom in the molecule, including the aromatic carbons and the methylene carbon.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse of purity analysis in the pharmaceutical industry. For sodium 2-(hydroxymethyl)benzene-1-sulfonate, a reversed-phase HPLC method with UV detection is a suitable choice to separate the main component from potential process-related impurities and degradation products.
Experimental Workflow:
Caption: Workflow for HPLC-based purity analysis.
Step-by-Step Protocol:
Mobile Phase Preparation:
Mobile Phase A: A buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).
Mobile Phase B: Acetonitrile or methanol.
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions (Example):
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at a suitable wavelength (e.g., 220 nm), determined by a UV scan of the analyte.
Injection Volume: 10 µL.
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.
Data Analysis: The purity of the sample can be determined using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For an accurate assay, a well-characterized reference standard is required to create a calibration curve.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering a high degree of certainty in its identification. When coupled with HPLC (LC-MS), it becomes a powerful tool for both confirming the identity of the main peak and for identifying unknown impurities.
Experimental Workflow:
Caption: Workflow for Mass Spectrometry analysis.
Step-by-Step Protocol:
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile.
Instrumentation:
Ion Source: Electrospray Ionization (ESI).
Polarity: Negative ion mode is generally preferred for sulfonates to observe the [M-H]⁻ or [M-Na]⁻ ion.
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
Data Acquisition: The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from an HPLC system. Acquire data over a mass range that includes the expected molecular weight of the analyte.
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the deprotonated molecule or the molecule with the sodium ion removed. The measured mass-to-charge ratio (m/z) should be compared to the theoretically calculated exact mass of the ion.
Conclusion: Establishing a Self-Validating System
The characterization of a reference standard for sodium 2-(hydroxymethyl)benzene-1-sulfonate requires a meticulous and multi-faceted analytical approach. By integrating data from NMR, HPLC, and MS, a comprehensive profile of the standard can be established. This orthogonal testing strategy creates a self-validating system where the results from each technique corroborate one another, providing a high degree of confidence in the identity, purity, and strength of the reference material. This, in turn, ensures the integrity of all subsequent research and development activities that rely on this critical compound.
References
While specific literature for the comprehensive characterization of sodium 2-(hydroxymethyl)benzene-1-sulfonate is not abundant, the methodologies described are based on well-established principles for the analysis of related compounds. The following resources provide a strong foundation for the techniques discussed:
PubChem - Sodium 2-(hydroxymethyl)benzene-1-sulfonate . National Center for Biotechnology Information. [Link]
Synthesis and Characterization of Sodium Branched-Alkylbenzene Sulfonates . ResearchGate. [Link]
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules . Oxford Instruments. [Link]
HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH . SIELC Technologies. [Link]
As a Senior Application Scientist, I frequently advise researchers, synthetic chemists, and drug development professionals on the lifecycle management of specialized building blocks. Sodium 2-(hydroxymethyl)benzene-1-sul...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently advise researchers, synthetic chemists, and drug development professionals on the lifecycle management of specialized building blocks. Sodium 2-(hydroxymethyl)benzene-1-sulfonate (CAS 31910-67-5) is a highly polar, water-soluble aromatic sulfonate salt utilized in complex organic syntheses.
While it is not classified as a highly dangerous good for transport, its sulfonate moiety and benzene ring present specific environmental and operational challenges. Improper disposal can lead to the persistence of sulfonated aromatics in aquatic ecosystems, as they often bypass standard municipal wastewater treatment facilities. This guide provides a self-validating, step-by-step protocol for the safe handling, spill recovery, and terminal disposal of this compound, ensuring your laboratory maintains strict regulatory compliance and environmental stewardship.
Physicochemical & Hazard Profile
Before handling the material or its waste, personnel must understand its quantitative properties and hazard classifications [1].
Property / Classification
Detail
Chemical Name
Sodium 2-(hydroxymethyl)benzene-1-sulfonate
CAS Number
31910-67-5
Molecular Weight
210.18 g/mol
Physical State
Solid (Powder/Crystals)
Solubility
Highly soluble in water; insoluble in non-polar organics
Not specifically listed; managed as general chemical waste
Disposal Code
P501 (Dispose of contents/container to approved facility)
Operational Safety & Spill Response Protocol
Causality Check: Aromatic sulfonates are often hygroscopic and can form fine dusts that irritate the respiratory tract (H335) and mucous membranes. Therefore, dust suppression is the critical mechanistic priority during spill recovery.
Step-by-Step Spill Recovery:
Evacuate and Assess: Isolate the spill area. Determine if the spill is a dry powder or an aqueous solution.
Don Appropriate PPE: Wear nitrile gloves (minimum 0.11 mm thickness to prevent micro-tears), safety goggles, a lab coat, and an N95 or P100 particulate respirator if dust generation is likely.
Solid Spill Containment (Dry):
Do not use water initially, as this will rapidly dissolve the compound, expanding the contamination footprint.
Use a HEPA-filtered vacuum or carefully sweep the powder using a static-free brush and dustpan.
Place the recovered solid into a sealable High-Density Polyethylene (HDPE) container.
Aqueous Spill Containment (Wet):
Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pads)[3].
Once absorbed, use a plastic scoop to transfer the saturated material into an HDPE waste container.
Decontamination: Wash the affected surface with copious amounts of soap and water only after the bulk material has been removed. Collect the wash water as hazardous aqueous waste.
Workflow for containing and recovering sodium 2-(hydroxymethyl)benzene-1-sulfonate spills.
Waste Segregation & Storage Guidelines
Causality Check: Sodium 2-(hydroxymethyl)benzene-1-sulfonate is stable under normal conditions but must be segregated from strong oxidizing agents to prevent exothermic reactions.
Primary Containment: Store waste in chemically compatible, clearly labeled HDPE or polypropylene jugs. Avoid glass if the waste is aqueous, as temperature fluctuations can cause pressurization or freezing, leading to a shatter risk.
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly read: "Hazardous Waste: Sodium 2-(hydroxymethyl)benzene-1-sulfonate (Aqueous/Solid) - Irritant".
Accumulation Limits: Adhere strictly to local Satellite Accumulation Area (SAA) regulations, ensuring containers are kept hermetically closed unless actively adding waste.
Proper Disposal Procedures (Step-by-Step)
Causality Check: Why can't this go down the drain? Aromatic sulfonates are highly polar and resistant to biodegradation in standard municipal wastewater treatment plants. If discharged into the sewer, they persist in the environment, potentially causing aquatic toxicity and disrupting local ecosystems [2]. The only environmentally sound method of destruction is high-temperature incineration. Furthermore, the combustion of the sulfonate group generates sulfur oxides (SOx), meaning the incinerator must be equipped with an alkaline scrubber to neutralize these acidic gases and prevent acid rain.
Step-by-Step Disposal Preparation:
Verify Waste State: Confirm whether the waste container holds pure solid powder, contaminated PPE/absorbents, or an aqueous solution. Self-Validation: Do not mix solid and liquid waste streams. Incineration facilities utilize different feed mechanisms and charge different rates for liquids versus solids.
pH Adjustment (Aqueous Waste Only): If the compound is dissolved in an aqueous mixture, ensure the pH is between 5 and 9. Highly acidic or basic solutions may degrade the HDPE storage container over time. Adjust using dilute NaOH or HCl if necessary, and verify the final state with pH test strips.
Seal and Inspect: Ensure the primary container is tightly sealed. Wipe the exterior of the container with a damp cloth to remove any microscopic chemical residue that could expose downstream logistics personnel.
Secondary Containment: Place the primary container into a secondary containment bin during transport from the lab bench to the facility's central waste accumulation area.
Manifesting: Log the waste with your institution's Environmental Health and Safety (EHS) department. Specify on the manifest that the waste contains an "Aromatic Sulfonate Salt" and requires "High-Temperature Incineration with SOx Scrubbing."
Vendor Hand-off: Transfer the waste to a licensed hazardous waste disposal vendor (e.g., Clean Harbors, Veolia) for terminal destruction in an approved facility.
Segregation and high-temperature incineration pathway for aromatic sulfonate waste.
References
Sigma-Aldrich. "Sodium benzenesulfonate Safety Data Sheet." Sigma-Aldrich.[Link]
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